1,3,5-Tribromoadamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tribromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLLQRZXWUEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360850 | |
| Record name | 1,3,5-tribromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-34-6 | |
| Record name | 1,3,5-tribromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3,5-Tribromoadamantane from Adamantane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tribromoadamantane from adamantane. The document details the chemical reactions, experimental protocols, and quantitative data associated with this process, offering valuable insights for professionals in chemical research and pharmaceutical development.
Core Synthesis Overview
The synthesis of 1,3,5-tribromoadamantane from adamantane is achieved through an electrophilic substitution reaction. This process involves the direct bromination of the adamantane cage at its tertiary bridgehead carbons. The reaction's selectivity and yield are highly dependent on the choice of catalyst and reaction conditions. While direct bromination without a catalyst can yield monobrominated adamantane, the introduction of a Lewis acid or a radical initiator is necessary to achieve polysubstitution. For the exhaustive tribromination at the 1, 3, and 5 positions, an iron catalyst is commonly employed.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1,3,5-tribromoadamantane from adamantane.
| Parameter | Value | Reference |
| Starting Material | Adamantane | [1] |
| Reagents | Bromine (Br₂), Iron (Fe) powder | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | > 90% | [1] |
| Molecular Formula | C₁₀H₁₃Br₃ | [2] |
| Molecular Weight | 372.92 g/mol | [2] |
| Melting Point | 126-127 °C (recrystallized from hexane) | [1] |
Experimental Protocol
This section provides a detailed, large-scale experimental protocol for the synthesis of 1,3,5-tribromoadamantane.
Materials:
-
Adamantane
-
Bromine (liquid)
-
Iron powder
-
Sodium sulfite (solid)
-
5% Hydrochloric acid (aq.)
-
2-Propanol or Methanol (for recrystallization)
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask (1 L) equipped with a reflux condenser and a large magnetic stirring bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure: [1]
-
Reaction Setup: In a 1 L round-bottom flask, place adamantane.
-
Reagent Addition: Carefully add an excess of liquid bromine to the flask, followed by the addition of iron powder as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction mixture will generate hydrogen bromide gas, which should be appropriately vented or trapped.
-
Quenching: After 24 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and solid sodium sulfite. Slowly and carefully pour the reaction mixture into the ice/sodium sulfite slurry with vigorous stirring to quench the excess bromine. The brown color of bromine should disappear.
-
Isolation: Filter the resulting solid product using a Buchner funnel.
-
Washing: Wash the filtered solid sequentially with 5% hydrochloric acid and then with deionized water until the filtrate is neutral.
-
Drying: Air-dry the solid product.
-
Purification: Recrystallize the crude 1,3,5-tribromoadamantane from a suitable solvent such as 2-propanol or methanol to obtain the pure product.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of 1,3,5-tribromoadamantane.
Caption: Experimental workflow for the synthesis of 1,3,5-tribromoadamantane.
Signaling Pathways and Logical Relationships
The synthesis of 1,3,5-tribromoadamantane proceeds through a stepwise electrophilic substitution mechanism. The iron catalyst acts as a Lewis acid, polarizing the bromine molecule and increasing its electrophilicity. The adamantane, with its electron-rich tertiary C-H bonds, then attacks the polarized bromine, leading to the substitution of a hydrogen atom with a bromine atom. This process is repeated at the other two chemically equivalent bridgehead positions (3 and 5) to yield the final tribrominated product.
The following diagram illustrates the logical relationship of the key steps in the synthesis.
Caption: Logical steps in the synthesis of 1,3,5-tribromoadamantane.
References
An In-depth Technical Guide to 1,3,5-Tribromoadamantane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 1,3,5-tribromoadamantane. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties. The rigid, lipophilic, and three-dimensional adamantane cage serves as a valuable scaffold for the design of therapeutic agents and functional materials.[1][2] 1,3,5-Tribromoadamantane, with its three reactive bridgehead positions, is a key intermediate for the synthesis of tri-substituted adamantane derivatives, offering a platform for creating novel molecular architectures.
Chemical and Physical Properties
1,3,5-Tribromoadamantane is a halogenated derivative of adamantane. Its core properties are summarized below. While extensive experimental data for this specific compound is not widely published, properties can be inferred from data on adamantane and other brominated derivatives.
| Property | Data | Reference(s) |
| IUPAC Name | 1,3,5-Tribromotricyclo[3.3.1.1³⁷]decane | [3] |
| Synonyms | 1,3,5-Tribromo-adamantane | [4] |
| CAS Number | 707-34-6 | [3][5] |
| Molecular Formula | C₁₀H₁₃Br₃ | [6][7] |
| Molecular Weight | 372.92 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | Data not available. For comparison, 1,3-dibromoadamantane has a melting point of 112-113 °C. | [8] |
| Boiling Point | Data not available; likely to sublime at high temperatures. | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as chloroform and halogenated hydrocarbons. | |
| Kovats Retention Index | Standard non-polar: 1779; Standard polar: 2659 | [3] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene and methine protons of the adamantane cage. The high symmetry (C₃ᵥ) of the molecule simplifies the spectrum to a degree. Protons on carbons adjacent to the bromine-substituted bridgeheads will be deshielded and appear at a higher chemical shift (downfield) compared to unsubstituted adamantane.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule:
-
C-Br (Bridgehead): These quaternary carbons will be significantly downfield and will likely appear in the 50-70 ppm range.
-
CH (Bridgehead): The single unsubstituted methine proton will appear as a distinct signal.
-
CH₂ (Methylene): The methylene carbons will show multiple signals in the aliphatic region, with their chemical shifts influenced by their proximity to the electronegative bromine atoms.
Mass Spectrometry: Electron Ionization (EI) mass spectrometry is expected to show a characteristic molecular ion peak cluster due to the isotopic distribution of the three bromine atoms (⁷⁹Br and ⁸¹Br). The major fragmentation pathway will involve the sequential loss of bromine radicals (Br•) to form stable tertiary carbocations. Key fragments would include:
-
[M-Br]⁺
-
[M-2Br]⁺
-
[M-3Br]⁺ (the adamantyl cation, C₁₀H₁₃⁺)
-
Further fragmentation of the adamantane cage.
Reactivity and Synthetic Applications
The reactivity of 1,3,5-tribromoadamantane is dominated by the chemistry of its three bridgehead carbon-bromine bonds.
Core Reactivity: The Sₙ1 Mechanism
Due to the rigid cage-like structure of the adamantane scaffold, backside attack is sterically impossible. Consequently, nucleophilic substitution reactions at the bridgehead positions do not proceed via an Sₙ2 mechanism. Instead, they occur exclusively through a unimolecular (Sₙ1) pathway.[9] This reaction is initiated by the departure of the bromide leaving group to form a highly stable tertiary carbocation, which is then rapidly attacked by a nucleophile.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,3,5-Tribromoadamantane | C10H13Br3 | CID 1187392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,3,5-TRIBROMOADAMANTANE | 707-34-6 [m.chemicalbook.com]
- 6. 1,3,5-Tribromoadamantane [webbook.nist.gov]
- 7. 1,3,5-Tribromo Adamantane - CAS - 707-34-6 | Axios Research [axios-research.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique, rigid, cage-like structure. This diamondoid scaffold imparts desirable physicochemical properties, including high thermal stability and lipophilicity, making it a valuable building block in the design of therapeutic agents and advanced polymers. 1,3,5-Tribromoadamantane is a key intermediate in the synthesis of various adamantane-based compounds. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development.
This technical guide provides a comprehensive overview of the known physical properties of 1,3,5-tribromoadamantane, including its melting point and solubility characteristics. It also details the experimental protocols for the determination of these properties and presents a relevant synthetic workflow.
Core Physical Properties
The fundamental physical characteristics of 1,3,5-tribromoadamantane are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Br₃ | [1][2][3][4][5] |
| Molecular Weight | 372.92 g/mol | [1][2][3][4][5] |
| CAS Number | 707-34-6 | [1][2][3][4] |
Melting Point
Solubility Profile
Quantitative solubility data for 1,3,5-tribromoadamantane in various organic solvents is not extensively documented in the available literature. However, based on the general solubility characteristics of haloalkanes and the lipophilic nature of the adamantane core, it is expected to be poorly soluble in water and more soluble in nonpolar organic solvents. During its synthesis, it is noted to be soluble in methanol upon heating, from which it can be recrystallized.[1]
Experimental Protocols
Synthesis of 1,3,5-Tribromoadamantane
A common method for the synthesis of 1,3,5-tribromoadamantane involves the direct bromination of adamantane in the presence of a Lewis acid catalyst.
Materials:
-
Adamantane
-
Anhydrous bromine
-
Iron powder (catalyst)
-
Chloroform
-
Saturated aqueous sodium bisulfite solution
-
Methanol (for recrystallization)
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, slowly add iron powder to anhydrous bromine with stirring.
-
After the initial reaction subsides, adamantane is added portion-wise to the bromine solution.
-
The reaction mixture is heated to reflux (around 62-65 °C) and maintained for an extended period (e.g., 65 hours), with the reaction progress monitored by Gas Chromatography (GC).[1]
-
Upon completion, excess bromine is removed by distillation.[1]
-
The reaction mixture is then poured into a mixture of ice and chloroform.[1]
-
The organic layer is washed with a saturated aqueous sodium bisulfite solution to remove any remaining bromine, followed by washing with water.[1]
-
The organic solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude 1,3,5-tribromoadamantane is purified by recrystallization from hot methanol with the addition of activated carbon to remove colored impurities. The purified product is obtained as a white fine powder after cooling and filtration.[1]
Determination of Melting Point (General Procedure)
The melting point of a crystalline solid like 1,3,5-tribromoadamantane can be determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the dry, purified 1,3,5-tribromoadamantane is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube.
-
The tube is inverted and tapped gently to cause the solid to fall to the bottom. This process is repeated until a packed sample height of 2-3 mm is achieved.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature range is observed from the point at which the first droplet of liquid appears to when the entire sample has melted. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.
Determination of Solubility (Isothermal Shake-Flask Method)
This standard method can be employed to determine the quantitative solubility of 1,3,5-tribromoadamantane in various solvents.
Objective: To determine the equilibrium solubility of 1,3,5-tribromoadamantane in a selection of organic solvents at a constant temperature.
Materials and Apparatus:
-
1,3,5-Tribromoadamantane
-
A selection of high-purity organic solvents
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Add an excess amount of solid 1,3,5-tribromoadamantane to a known volume of the chosen solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle for several hours at the constant temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of 1,3,5-tribromoadamantane in the diluted solution using a validated HPLC or GC method.
-
Calculate the solubility of the compound in the solvent in units such as g/L or mol/L.
Synthetic Workflow Visualization
1,3,5-Tribromoadamantane serves as a precursor in multi-step organic syntheses. The following diagram illustrates a generalized workflow for the synthesis of this key intermediate.
References
- 1. 1,3,5-TRIBROMOADAMANTANE | 707-34-6 [m.chemicalbook.com]
- 2. 1,3,5-Tribromoadamantane | C10H13Br3 | CID 1187392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tribromo Adamantane - CAS - 707-34-6 | Axios Research [axios-research.com]
- 4. 1,3,5-Tribromo Adamantane [sincopharmachem.com]
- 5. 1,3,5-Tribromoadamantane [webbook.nist.gov]
- 6. rsc.org [rsc.org]
A Comprehensive Technical Guide to 1,3,5-Tribromoadamantane for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-tribromoadamantane, a key intermediate in the synthesis of various bioactive molecules. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry, particularly in the development of neuroprotective agents.
Core Properties of 1,3,5-Tribromoadamantane
1,3,5-Tribromoadamantane is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of three bromine atoms at the bridgehead positions make it a versatile building block in organic synthesis.
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | References |
| CAS Number | 707-34-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃Br₃ | [1][2][3][4] |
| Molecular Weight | 372.92 g/mol | [1][3][5][6][7] |
| IUPAC Name | 1,3,5-tribromoadamantane | [1][6] |
| Synonyms | 1,3,5-Tribromotricyclo[3.3.1.13,7]decane | [5] |
Synthesis of 1,3,5-Tribromoadamantane
The synthesis of 1,3,5-tribromoadamantane is typically achieved through the electrophilic bromination of adamantane. The reaction conditions can be tuned to control the degree of bromination. A common and effective method involves the use of neat bromine with a Lewis acid or radical initiator.
This protocol is an adaptation of established literature procedures for the large-scale synthesis of 1,3,5-tribromoadamantane.[3][8]
Materials:
-
Adamantane
-
Anhydrous bromine (Br₂)
-
Iron (Fe) powder
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Methanol (CH₃OH)
-
Activated carbon
-
Diatomaceous earth
Equipment:
-
Four-necked reaction flask with condenser, thermometer, and tail gas absorption device
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus (Büchner funnel)
-
Ice bath
Procedure:
-
Catalyst Preparation: In a 5L four-necked reaction flask, slowly add 108 g of iron powder to 400 mL of anhydrous bromine over approximately 30 minutes with stirring. Continue stirring for an additional 30 minutes after the addition is complete.[8]
-
Bromination Reaction: Slowly add the remaining anhydrous bromine to the reaction flask. The total molar ratio of adamantane to anhydrous bromine to iron powder should be approximately 1:10.6:0.44.[8] After the addition of bromine, slowly add 600 g of adamantane to the reaction mixture. Heat the system to 62-65°C to achieve reflux and maintain this temperature for 65 hours. The reaction progress can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.[8] A similar procedure notes that bromination in neat bromine with an iron powder catalyst at reflux for 24 hours can provide a yield of over 90%.[3]
-
Work-up and Quenching: After the reaction is complete, recover the excess bromine via distillation. Pour the reaction mixture into a vessel containing ice and 3.5 L of chloroform. Stir the mixture for 10 minutes.[8]
-
Filtration: Filter the mixture through a pad of diatomaceous earth.[8]
-
Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bisulfite solution to quench any remaining bromine. Use approximately 5 kg of solid sodium bisulfite for this wash, being mindful of potential heat generation. Subsequently, wash the organic layer twice with 3 kg of water for each wash.[8]
-
Isolation of Crude Product: Concentrate the organic layer to dryness to obtain the crude 1,3,5-tribromoadamantane.[8]
-
Purification by Recrystallization: Dissolve the crude product in approximately 13 L of methanol by heating. Add 65 g of activated carbon and perform a hot filtration. Allow the filtrate to cool and crystallize with stirring, using an ice bath to facilitate precipitation. Collect the crystals by filtration. A second crop of crystals can be obtained by concentrating the mother liquor.[8]
Diagram of the Synthetic Workflow
The general workflow for the synthesis and purification of 1,3,5-tribromoadamantane is illustrated below.
Caption: Workflow for the synthesis and purification of 1,3,5-tribromoadamantane.
Applications in Drug Development
The adamantane cage is a privileged scaffold in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance a drug's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.[9][10][11] 1,3,5-Tribromoadamantane serves as a versatile intermediate for introducing the adamantane moiety and for further functionalization.
1,3,5-Tribromoadamantane is a known brominated impurity of Memantine.[8] Memantine (1-amino-3,5-dimethyladamantane) is an important drug used for the treatment of moderate-to-severe Alzheimer's disease.[9] While not a direct precursor to Memantine, the chemistry of polyhalogenated adamantanes is crucial for the synthesis of various aminoadamantane derivatives. The general synthetic pathway to adamantane-based drugs often involves an initial halogenation step, followed by amination.
The diagram below illustrates a generalized pathway for the synthesis of adamantane-based amine drugs, highlighting the role of halogenated intermediates.
Caption: Generalized synthetic pathway for adamantane-derived active pharmaceutical ingredients (APIs).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 1,3,5-Tribromo Adamantane - CAS - 707-34-6 | Axios Research [axios-research.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,5-Tribromoadamantane | C10H13Br3 | CID 1187392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,5-Tribromoadamantane [webbook.nist.gov]
- 8. 1,3,5-TRIBROMOADAMANTANE | 707-34-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Tribromination of Adamantane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the tribromination of adamantane. The unique cage-like structure of adamantane and its derivatives makes them crucial building blocks in medicinal chemistry and materials science. Understanding the precise mechanism of functionalization, such as bromination, is paramount for the targeted synthesis of novel compounds.
Core Mechanism of Tribromination
The tribromination of adamantane to yield 1,3,5-tribromoadamantane is a sequential electrophilic substitution reaction. The reaction proceeds via a carbocationic intermediate and is catalyzed by a Lewis acid, typically generated in situ. Adamantane's structure features four equivalent tertiary bridgehead carbons, which are the primary sites of halogenation due to the relative stability of the resulting tertiary carbocations.
The overall reaction can be summarized as follows:
C₁₀H₁₆ + 3Br₂ --(Fe catalyst)--> C₁₀H₁₃Br₃ + 3HBr
The mechanism unfolds in a stepwise manner, with each bromination step following a similar pattern of electrophile activation, nucleophilic attack by the adamantane cage, and deprotonation.
Step 1: Formation of the Electrophile
Iron powder reacts with elemental bromine to form iron(III) bromide (FeBr₃), a potent Lewis acid. The Lewis acid then polarizes a bromine molecule, creating a highly electrophilic bromine species (Br⁺) complexed with [FeBr₄]⁻.
Step 2: First Bromination (Formation of 1-Bromoadamantane)
A C-H bond at one of the tertiary bridgehead positions of adamantane acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a tertiary adamantyl carbocation and the release of a bromide ion. The bromide ion then abstracts a proton from the carbocation, yielding 1-bromoadamantane and regenerating the catalyst.
Step 3: Second Bromination (Formation of 1,3-Dibromoadamantane)
The process is repeated with 1-bromoadamantane. The electron-withdrawing nature of the first bromine atom deactivates the adamantane cage slightly, but the strong electrophile generated by the Lewis acid allows for a second substitution to occur at another bridgehead position (the 3-position). The reaction again proceeds through a carbocation intermediate to form 1,3-dibromoadamantane.
Step 4: Third Bromination (Formation of 1,3,5-Tribromoadamantane)
A third electrophilic substitution takes place at the remaining equivalent bridgehead position (the 5-position) of 1,3-dibromoadamantane, following the same mechanistic pathway to yield the final product, 1,3,5-tribromoadamantane.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1,3,5-tribromoadamantane.
| Parameter | Value | Reference(s) |
| Starting Material | Adamantane | [1] |
| Brominating Agent | Elemental Bromine (Br₂) | [1] |
| Catalyst | Iron (Fe) powder | [1] |
| Reaction Time | 24 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | >90% | [1] |
| Molecular Formula | C₁₀H₁₃Br₃ | [2] |
| Molecular Weight | 372.92 g/mol | [2] |
Mandatory Visualizations
Caption: Mechanism of Lewis acid-catalyzed tribromination of adamantane.
Experimental Protocols
The following protocol for the synthesis of 1,3,5-tribromoadamantane is based on established literature procedures.
Materials:
-
Adamantane
-
Anhydrous Bromine (Br₂)
-
Iron (Fe) powder
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Diatomaceous earth
-
Water
Procedure:
-
Catalyst Preparation: In a 5L four-necked reaction flask equipped with a condenser, thermometer, and a tail gas absorption device, slowly add 108 g of iron powder to 400 mL of anhydrous bromine over approximately 30 minutes. Stir the mixture for an additional 30 minutes after the addition is complete.[3]
-
Reaction Setup: Slowly add the remaining anhydrous bromine to the reaction flask. The molar ratio of adamantane to anhydrous bromine to iron powder should be approximately 1:10.6:0.44.[3]
-
Reaction: Add adamantane to the reaction mixture. Reflux the mixture for 24 hours.[1]
-
Work-up: After the reaction is complete, recover the excess bromine by distillation. Pour the reaction mixture into a mixture of ice and 3.5 L of chloroform. Stir for 10 minutes and then filter through a diatomaceous earth pad.[3]
-
Quenching: Wash the filtrate with a saturated aqueous sodium bisulfite solution to consume any remaining excess bromine. Note that this step is exothermic and may require cooling.[3]
-
Purification: Wash the organic layer twice with water. Dry the organic layer and remove the solvent to yield the crude product. Further purification can be achieved by recrystallization to obtain pure 1,3,5-tribromoadamantane.[1]
References
The Versatile Synthon: A Technical Guide to the Applications of 1,3,5-Tribromoadamantane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the adamantane cage has long captured the attention of chemists, offering a unique scaffold for the development of new materials and therapeutic agents. Among its halogenated derivatives, 1,3,5-tribromoadamantane emerges as a pivotal building block, providing a trifunctional platform for the precise installation of a variety of chemical moieties. This technical guide explores the synthesis and key applications of 1,3,5-tribromoadamantane, offering detailed experimental protocols and quantitative data to support its use in modern organic synthesis.
Synthesis of 1,3,5-Tribromoadamantane
The preparation of 1,3,5-tribromoadamantane is typically achieved through the direct bromination of adamantane. The reaction's selectivity towards the trisubstituted product is controlled by the choice of catalyst and reaction conditions.
Quantitative Data for Synthesis
| Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Adamantane | Bromine (neat) | Fe powder | None | 24 | Reflux | >90 |
Experimental Protocol: Synthesis of 1,3,5-Tribromoadamantane[1]
Materials:
-
Adamantane
-
Bromine
-
Iron powder
-
Sodium sulfite
-
Hydrochloric acid (5%)
-
2-Propanol
Procedure:
-
To a flask containing neat bromine, add iron powder and stir the mixture.
-
Cool the mixture in an ice bath and add adamantane portion-wise over 1 hour with efficient stirring.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a mixture of crushed ice and solid sodium sulfite to quench the excess bromine.
-
Filter the resulting precipitate, wash with 5% hydrochloric acid and then with water.
-
Dry the crude product in air.
-
Recrystallize the crude product from 2-propanol to yield pure 1,3,5-tribromoadamantane.
Applications in Organic Synthesis
The three bromine atoms at the bridgehead positions of 1,3,5-tribromoadamantane are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide range of functional groups. This trifunctionality makes it an ideal precursor for the synthesis of C3-symmetric molecules with unique three-dimensional orientations.
Nucleophilic Substitution Reactions
The rigid cage structure of adamantane dictates that nucleophilic substitution at the bridgehead positions proceeds through an SN1-type mechanism, involving the formation of a stable tertiary carbocation.
A key derivative, 1,3,5-trihydroxyadamantane, can be synthesized via hydrolysis of the corresponding tribromide.
Quantitative Data for Hydrolysis:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,3,5-Tribromoadamantane | Ag₂SO₄, H₂SO₄ | Water | 3 | 80 | 92 |
Experimental Protocol: Synthesis of 1,3,5-Trihydroxyadamantane [1]
Materials:
-
1,3,5-Tribromoadamantane
-
Silver sulfate (Ag₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
In a flask, carefully add concentrated sulfuric acid to water to prepare a dilute solution.
-
Cool the sulfuric acid solution to below 60°C.
-
Add silver sulfate followed by 1,3,5-tribromoadamantane to the cooled solution.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.
-
After cooling, the product can be isolated through standard work-up procedures.
The introduction of azide functionalities opens up avenues for further transformations, such as click chemistry or reduction to amines.
Experimental Protocol: Synthesis of 1,3,5-Triazidoadamantane (General Procedure)
Materials:
-
1,3,5-Tribromoadamantane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 1,3,5-tribromoadamantane in DMF or DMSO in a round-bottom flask.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to a temperature between 50-100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
The synthesis of 1,3,5-triaminoadamantane can be achieved from 1,3,5-tribromoadamantane, adapting procedures used for the synthesis of 1,3-diaminoadamantane.
Experimental Protocol: Synthesis of 1,3,5-Triaminoadamantane (Adapted from Dibromo Analog) [2]
Materials:
-
1,3,5-Tribromoadamantane
-
Urea
-
Trifluoroacetic acid (TFA)
-
Diphenyl ether
Procedure:
-
In a high-boiling solvent such as diphenyl ether, combine 1,3,5-tribromoadamantane and an excess of urea.
-
Add a catalytic amount of trifluoroacetic acid to facilitate the cleavage of the C-Br bonds.
-
Heat the reaction mixture to a high temperature (e.g., 180°C) for several hours.
-
After the reaction is complete, cool the mixture and perform an acid-base workup to isolate the triamine product.
Sonogashira Coupling for Tripodal Scaffolds
1,3,5-Tribromoadamantane serves as a crucial starting material for the synthesis of 1,3,5-triethynyladamantane via Sonogashira coupling. This trialkyne is a key precursor for the construction of tripodal molecules with applications in materials science, such as molecular tips for atomic force microscopy (AFM).
Experimental Protocol: Synthesis of 1,3,5-Triethynyladamantane (General Procedure)
Materials:
-
1,3,5-Tribromoadamantane
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Sonogashira Coupling: In a flask under an inert atmosphere, dissolve 1,3,5-tribromoadamantane in a mixture of THF and triethylamine.
-
Add the palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add trimethylsilylacetylene and heat the mixture to reflux for an extended period (e.g., 4 days).
-
After completion, cool the reaction and perform a standard work-up to isolate the tris(trimethylsilylethynyl)adamantane intermediate.
-
Deprotection: Dissolve the intermediate in THF and cool to -20°C.
-
Add a solution of tetrabutylammonium fluoride and stir for 30 minutes.
-
Quench the reaction and perform a work-up to isolate the final product, 1,3,5-triethynyladamantane.
Signaling Pathways and Experimental Workflows
The synthetic utility of 1,3,5-tribromoadamantane can be visualized through logical workflows that depict the transformation of the starting material into various functionalized derivatives.
The Sonogashira coupling and subsequent deprotection to form the versatile 1,3,5-triethynyladamantane intermediate follows a distinct workflow.
Conclusion
1,3,5-Tribromoadamantane stands as a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for the creation of a diverse array of C3-symmetric molecules with the unique structural properties imparted by the adamantane core. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug discovery and materials science to harness the potential of this remarkable building block. The continued exploration of its reactivity is poised to unlock new and innovative applications in the years to come.
References
The Adamantane Core: A Technical Guide to 1,3,5-Tribromoadamantane as a Versatile Precursor for Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, tricyclic structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science. Its unique diamondoid architecture imparts desirable properties such as high lipophilicity, metabolic stability, and a three-dimensional framework for precise functionalization. Among the various functionalized adamantanes, 1,3,5-tribromoadamantane stands out as a key precursor, offering three reactive bridgehead positions for the synthesis of a diverse array of trisubstituted derivatives with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthetic utility of 1,3,5-tribromoadamantane, complete with experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms.
From Precursor to Product: Key Synthetic Transformations
1,3,5-Tribromoadamantane serves as a robust starting material for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions. The bridgehead bromine atoms are readily displaced by a range of nucleophiles, proceeding through a stable tertiary carbocation intermediate via an SN1 mechanism. This allows for the introduction of diverse functionalities at the 1, 3, and 5 positions of the adamantane core.
Nucleophilic Substitution Reactions
A primary route to functionalized adamantanes from 1,3,5-tribromoadamantane involves the displacement of the bromide ions. Key examples include the synthesis of triols, triamines, and triazides, which can be further elaborated into other derivatives.
Synthesis of 1,3,5-Adamantanetriol: The hydrolysis of 1,3,5-tribromoadamantane to the corresponding triol is a fundamental transformation, providing a precursor for further reactions such as the Ritter reaction to form amides.
Synthesis of 1,3,5-Triaminoadamantane: Amino-substituted adamantanes are of particular interest due to their demonstrated biological activities, including antiviral and neuroprotective effects. The synthesis of 1,3,5-triaminoadamantane can be achieved through a multi-step process involving the formation of the triol, followed by a Ritter-type reaction and subsequent hydrolysis, or more directly through amination with urea.
Synthesis of 1,3,5-Triazidoadamantane and subsequent reduction: The introduction of azide groups provides a versatile handle for further functionalization, for instance, through click chemistry or reduction to primary amines.
Carbon-Carbon Bond Formation
The generation of the adamantyl carbocation from 1,3,5-tribromoadamantane also enables its use in Friedel-Crafts alkylation reactions, allowing for the direct attachment of the adamantane core to aromatic systems.
Quantitative Data on Derivative Synthesis
The following table summarizes key quantitative data for the synthesis of various adamantane derivatives, with a focus on reactions starting from or leading to 1,3,5-trisubstituted adamantanes.
| Derivative | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1,3,5-Tribromoadamantane | Adamantane | Bromine, Fe powder | Neat | Reflux, 24 h | >90 | Not specified | [1] |
| 1,3,5-Adamantanetriol | 1,3,5-Tribromoadamantane | Ag₂SO₄, H₂SO₄ | Water | Not specified | Not specified | Not specified | [1] |
| 1,3-Diaminoadamantane | 1,3-Dibromoadamantane | Urea, Trifluoroacetic acid | Diphenyl ether | 180 °C, 1.5 h | 71.2 | Not specified | [2] |
| 1-Adamantylbenzene | 1-Bromoadamantane | Benzene, InBr₃ (5 mol%) | Dichloromethane | Room temperature | 91 | Not specified | [3] |
| 1,3,5-Tris(4-hydroxyphenyl)adamantane | 1,3,5-Tribromoadamantane | Phenol, Lewis Acid | Not specified | Not specified | Not specified | Not specified | [4] |
| 1,3,5,7-Tetracyanoadamantane | 1,3,5,7-Tetrabromoadamantane | Cyanide | Not specified | Photochemical (S(RN)1) | Not specified | Not specified | [5] |
Detailed Experimental Protocols
Synthesis of 1,3,5-Tribromoadamantane
This procedure is a large-scale adaptation from the literature[1].
Materials:
-
Adamantane
-
Bromine
-
Iron (Fe) powder
-
Crushed ice
-
Sodium sulfite (Na₂SO₃)
-
5% Hydrochloric acid (HCl)
-
2-Propanol
-
Charcoal
Procedure:
-
To 280 mL of bromine, add 7.00 g of Fe powder and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture in an ice bath.
-
Add 96.0 g of adamantane in 5-6 g portions over 1 hour with efficient stirring. Extensive evolution of HBr gas will be observed.
-
Stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into 1 kg of crushed ice mixed with 550 g of solid Na₂SO₃.
-
Carefully triturate and stir the deposit until the brown coloration disappears.
-
Filter the product and wash with 100 mL of 5% HCl and then with 0.5 L of water.
-
Dry the product in the air.
-
Perform repeated recrystallization from 2-propanol with charcoal to obtain pure 1,3,5-tribromoadamantane. A total yield of over 90% can be achieved[1].
Synthesis of 1,3,5-Adamantanetriol[1]
Materials:
-
1,3,5-Tribromoadamantane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Water
Procedure:
-
In a 1 L flask equipped with a large magnetic stirring bar, add 100 mL of water.
-
Carefully and slowly add 300 mL of concentrated H₂SO₄ to the water to prevent overheating.
-
Cool the resulting solution to below 60°C.
-
Add 90.0 g of Ag₂SO₄ at once, followed by the addition of 54.0 g (14.5 mmol) of 1,3,5-tribromoadamantane.
-
Further reaction conditions and work-up procedures would follow standard organic synthesis protocols for hydrolysis of alkyl halides, likely involving heating the mixture followed by neutralization and extraction of the product.
Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane[2]
This protocol for a disubstituted adamantane provides a strong basis for the synthesis of the trisubstituted analogue from 1,3,5-tribromoadamantane.
Materials:
-
1,3-Dibromoadamantane
-
Urea
-
Trifluoroacetic acid
-
Diphenyl ether
-
Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, combine 1,3-dibromoadamantane, urea, and trifluoroacetic acid in diphenyl ether as a high-boiling solvent.
-
Heat the reaction mixture to 180°C for 1.5 hours.
-
After cooling, extract the mixture with CHCl₃.
-
Concentrate the organic layer by vacuum distillation to obtain a white oily solid.
-
Dissolve the solid in 2M HCl and separate the upper clear solution.
-
Basify the aqueous solution with NaOH to a pH of 11.
-
Extract the solution with CHCl₃, dry the organic layer over MgSO₄, and concentrate by vacuum distillation to obtain the 1,3-diaminoadamantane product. A yield of 71.2% has been reported for this reaction[2].
Reaction Pathways and Workflows
The synthesis of various adamantane derivatives from 1,3,5-tribromoadamantane can be visualized as a series of branching pathways.
Biological Activity and Signaling Pathways
Aminoadamantane derivatives have garnered significant attention for their therapeutic potential, most notably as antiviral agents and for the treatment of neurodegenerative diseases.
Antiviral Activity: M2 Ion Channel Inhibition
Certain aminoadamantane derivatives, such as amantadine and rimantadine, exhibit antiviral activity against the influenza A virus by targeting the M2 proton ion channel[3][6]. The M2 channel is essential for the viral replication cycle, facilitating the uncoating of the virus within the host cell by allowing protons to enter the virion. Aminoadamantanes block this channel, thereby preventing viral replication.
Neuroprotective Effects: NMDA Receptor Antagonism
Aminoadamantanes like memantine (1-amino-3,5-dimethyladamantane) act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[1][7]. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a process implicated in the neuronal damage seen in Alzheimer's disease and other neurological disorders. By blocking the NMDA receptor channel, these drugs can mitigate this excitotoxicity.
Conclusion
1,3,5-Tribromoadamantane is a highly valuable and versatile precursor for the synthesis of a wide range of trisubstituted adamantane derivatives. The ability to introduce a variety of functional groups at the bridgehead positions through well-established synthetic protocols makes it an attractive starting point for the development of novel therapeutic agents and advanced materials. The proven biological activities of aminoadamantane derivatives as antiviral agents and NMDA receptor antagonists highlight the significant potential that lies in the exploration of new derivatives synthesized from this key intermediate. This guide provides a foundational understanding for researchers to leverage the unique properties of the adamantane scaffold in their scientific endeavors.
References
- 1. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Azidoadamantane 97 24886-73-5 [sigmaaldrich.com]
- 6. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 1,3,5-Tribromoadamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tribromoadamantane is a key halogenated derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and the presence of three bromine atoms at the bridgehead positions make it a valuable building block in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural analysis of 1,3,5-tribromoadamantane, consolidating available data on its synthesis, purification, and spectroscopic properties. While a definitive single-crystal X-ray structure for 1,3,5-tribromoadamantane is not publicly available, this guide leverages data from closely related compounds and various spectroscopic techniques to provide a thorough structural elucidation. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their work with this versatile molecule.
Introduction
Adamantane and its derivatives have garnered significant interest in the scientific community due to their unique physicochemical properties, such as high lipophilicity, thermal stability, and a rigid, well-defined three-dimensional structure. The introduction of functional groups, such as halogens, at the bridgehead positions of the adamantane cage allows for further chemical modifications, making these compounds versatile intermediates in organic synthesis. 1,3,5-Tribromoadamantane, with the chemical formula C₁₀H₁₃Br₃, is a trisubstituted adamantane that serves as a precursor for the synthesis of various pharmacologically active molecules and advanced materials. A thorough understanding of its structural characteristics is paramount for its effective utilization.
This guide summarizes the key structural features of 1,3,5-tribromoadamantane, drawing upon spectroscopic data and comparative analysis with related adamantane derivatives.
Synthesis and Purification
The most common method for the synthesis of 1,3,5-tribromoadamantane is the direct electrophilic bromination of adamantane.
Experimental Protocol: Synthesis of 1,3,5-Tribromoadamantane[1]
Materials:
-
Adamantane
-
Anhydrous bromine
-
Iron powder
-
Chloroform
-
Saturated aqueous sodium bisulfite solution
-
Methanol
-
Activated carbon
Procedure:
-
In a 5L four-necked reaction flask equipped with a condenser, thermometer, and a tail gas absorption device, slowly add 108 g of iron powder to 400 mL of anhydrous bromine over approximately 30 minutes. Stir the mixture for an additional 30 minutes.
-
Slowly add the remaining anhydrous bromine to the reaction flask. After the addition is complete, heat the reaction system to 45-50 °C.
-
Slowly add 600 g of adamantane to the reaction mixture.
-
Increase the reaction temperature to 62-65 °C to achieve reflux. Maintain the reaction at this temperature for 65 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to track the consumption of adamantane.
-
After the reaction is complete, recover the excess bromine by distillation.
-
Pour the reaction mixture into a vessel containing ice and 3.5 L of chloroform. Stir the mixture for 10 minutes and then filter through a pad of diatomaceous earth.
-
Wash the filtrate with a saturated aqueous sodium bisulfite solution to neutralize any remaining bromine. Note that this step is exothermic and may require cooling.
-
Wash the organic layer twice with water.
-
Concentrate the organic layer to dryness to obtain the crude product.
Experimental Protocol: Purification by Recrystallization[1]
Procedure:
-
Dissolve the crude 1,3,5-tribromoadamantane in methanol by heating.
-
Add a small amount of activated carbon to the hot solution and filter the mixture while hot to remove the activated carbon and other insoluble impurities.
-
Allow the filtrate to cool slowly, with stirring, to induce crystallization. Cooling in an ice bath can enhance crystal formation.
-
Collect the purified crystals by filtration.
-
The mother liquor can be concentrated to obtain a second crop of crystals.
The melting point of the purified 1,3,5-tribromoadamantane is reported to be in the range of 126-127 °C.[1]
Structural and Spectroscopic Data
Crystallographic Data
As of the writing of this guide, a single-crystal X-ray diffraction structure of 1,3,5-tribromoadamantane is not available in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related 1,3,5,7-tetrabromoadamantane provides valuable insight into the expected bond lengths and angles of the adamantane cage.
Table 1: Crystallographic Data for 1,3,5,7-Tetrabromoadamantane
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂Br₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.7669 (4) |
| b (Å) | 9.0612 (3) |
| c (Å) | 12.1493 (4) |
| β (°) | 98.529 (2) |
| Volume (ų) | 1281.06 (7) |
| C-Br Bond Lengths (Å) | 1.964 (4) - 1.974 (4) |
Data obtained from the crystallographic study of 1,3,5,7-tetrabromoadamantane.
Based on this data, the C-Br bond lengths in 1,3,5-tribromoadamantane are expected to be approximately 1.97 Å. The adamantane cage is a rigid structure, and the C-C bond lengths and angles are not expected to deviate significantly from those observed in adamantane and its other derivatives.
Spectroscopic Analysis
The mass spectrum of 1,3,5-tribromoadamantane can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The NIST Mass Spectral Library contains an entry for 1,3,5-tribromoadamantane under NIST Number 411478.[1]
The fragmentation of brominated adamantanes is characterized by the initial loss of a bromine atom, followed by the fragmentation of the adamantane cage. The presence of three bromine atoms in 1,3,5-tribromoadamantane will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Predicted Major Fragments in the Mass Spectrum of 1,3,5-Tribromoadamantane
| m/z | Proposed Fragment | Notes |
| 370/372/374/376 | [C₁₀H₁₃Br₃]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three bromine atoms. |
| 291/293/295 | [C₁₀H₁₃Br₂]⁺ | Fragment resulting from the loss of one bromine atom. |
| 212/214 | [C₁₀H₁₃Br]⁺ | Fragment resulting from the loss of two bromine atoms. |
| 133 | [C₁₀H₁₃]⁺ | Adamantyl cation resulting from the loss of all three bromine atoms. |
Due to the C₃ᵥ symmetry of the 1,3,5-tribromoadamantane molecule, the NMR spectra are relatively simple.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methine proton, the methylene protons adjacent to the C-Br groups, and the methylene protons further away.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to exhibit four signals, corresponding to the three substituted bridgehead carbons (C-Br), the unsubstituted bridgehead carbon (C-H), and the two types of methylene carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3,5-Tribromoadamantane
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~2.5-3.0 | Singlet | Methine proton (1H) |
| ¹H | ~2.2-2.7 | Multiplet | Methylene protons (6H) adjacent to C-Br |
| ¹H | ~1.8-2.2 | Multiplet | Methylene protons (6H) |
| ¹³C | ~60-70 | - | C-Br |
| ¹³C | ~30-40 | - | C-H |
| ¹³C | ~40-50 | - | CH₂ |
| ¹³C | ~35-45 | - | CH₂ |
Note: These are predicted values based on known substituent effects on adamantane and may vary depending on the solvent and experimental conditions.
The IR spectrum of 1,3,5-tribromoadamantane is expected to be dominated by the vibrational modes of the adamantane cage and the C-Br bonds.
Table 4: Predicted Characteristic IR Absorptions for 1,3,5-Tribromoadamantane
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2850-3000 | C-H stretch | Strong |
| 1450-1470 | CH₂ scissoring | Medium |
| 1300-1400 | C-H bend | Medium |
| 500-700 | C-Br stretch | Strong |
Visualizations
Molecular Structure
Caption: Molecular structure of 1,3,5-tribromoadamantane.
Synthetic Workflow
Caption: Experimental workflow for the synthesis and purification of 1,3,5-tribromoadamantane.
Conclusion
1,3,5-Tribromoadamantane is a synthetically important derivative of adamantane. This guide has provided a detailed overview of its synthesis, purification, and structural characterization based on available literature. While a definitive crystal structure remains to be determined, spectroscopic data, in conjunction with data from related compounds, allows for a confident elucidation of its molecular structure. The provided experimental protocols and compiled data serve as a valuable resource for researchers working with this compound, facilitating its application in the development of new pharmaceuticals and materials. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to provide a more precise and complete picture of the solid-state structure of 1,3,5-tribromoadamantane.
References
Technical Guide: Stability and Storage of 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,5-tribromoadamantane. The information is compiled from material safety data sheets, chemical supplier information, and established principles of chemical stability for halogenated organic compounds.
Overview and Physicochemical Properties
1,3,5-tribromoadamantane is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique structure imparts specific chemical and physical properties that are crucial for its application in organic synthesis and materials science. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,3,5-Tribromoadamantane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃Br₃ | [1][2][3] |
| Molecular Weight | 372.92 g/mol | [1][2] |
| CAS Number | 707-34-6 | [4][5][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 126-127 °C (recrystallized from hexane) | [5] |
| Boiling Point | 329.0 ± 22.0 °C (Predicted) | [5] |
| Decomposition Temp. | Not Available | [4] |
| Solubility | Soluble in DMSO (slightly, with sonication), Methanol. Slightly soluble in water (with heating). | [7] |
Stability Profile
1,3,5-tribromoadamantane is generally considered a stable compound under normal laboratory and transport conditions. However, its stability can be influenced by several factors, as outlined below.
General Stability: The product is stable and non-reactive under normal conditions of use, storage, and transport.[4] No dangerous reactions are known under conditions of normal use.[4]
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[4]
-
Halogenated Hydrocarbons: General guidelines for storing chemicals recommend separating halogenated hydrocarbons from other reactive classes of compounds.[8][9][10]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides, and hydrogen fluoride/bromide.[4]
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of 1,3,5-tribromoadamantane. The recommended storage conditions are summarized in Table 2.
Table 2: Recommended Storage Conditions for 1,3,5-Tribromoadamantane
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a cool location. Options include room temperature or refrigeration (2-8°C). | To minimize the potential for thermal degradation. | [4][5][6][8][11] |
| Atmosphere | Keep in a dry and well-ventilated place. | To prevent hydrolysis and reactions with atmospheric moisture. | [4][5][8] |
| Container | Keep container tightly closed and sealed. | To prevent contamination and exposure to air and moisture. | [4][5][8] |
| Light Exposure | Store away from direct sunlight. | To prevent potential photodegradation. | [9] |
| Segregation | Store away from incompatible materials, especially strong oxidizing agents. | To prevent hazardous chemical reactions. | [4][8][9] |
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of 1,3,5-tribromoadamantane, a series of forced degradation studies can be performed. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following are generalized protocols based on standard practices for pharmaceutical compounds.
Stability-Indicating Method Development
A stability-indicating analytical method is a validated quantitative procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Objective: To develop an HPLC method capable of separating 1,3,5-tribromoadamantane from its potential degradation products.
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD) or UV detector.
-
A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
Methodology:
-
Solvent Selection: Develop a mobile phase system (e.g., a gradient of acetonitrile and water) that provides good resolution of the parent compound.
-
Wavelength Selection: Use the DAD to determine the optimal wavelength for detecting 1,3,5-tribromoadamantane and its degradation products.
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see section 4.2) to ensure the method can separate the parent peak from all degradant peaks. The method is considered stability-indicating if the peaks are well-resolved.
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[10]
General Procedure:
-
Prepare solutions of 1,3,5-tribromoadamantane in a suitable solvent.
-
Expose the solutions to the stress conditions outlined in Table 3.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours at room temperature and/or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours at room temperature and/or elevated temperature (e.g., 60°C) |
| Oxidative Degradation | 3-30% H₂O₂ | Up to 72 hours at room temperature |
| Thermal Degradation | Dry heat (e.g., 80°C) and/or humid heat (e.g., 80°C / 75% RH) | Up to 7 days |
| Photodegradation | Exposure to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) | As per guidelines |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide quantitative data on the thermal stability of 1,3,5-tribromoadamantane.
Thermogravimetric Analysis (TGA):
-
Objective: To determine the onset temperature of thermal decomposition.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point and detect any thermally induced phase transitions or decomposition events.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. An endothermic peak will correspond to the melting point, and exothermic events may indicate decomposition.
-
Visualizations
The following diagrams illustrate the key factors influencing the stability of a chemical compound and a general workflow for assessing this stability.
Caption: Factors that can potentially lead to the degradation of 1,3,5-tribromoadamantane.
Caption: A generalized workflow for the experimental assessment of chemical stability.
References
- 1. acdlabs.com [acdlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. galbraith.com [galbraith.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
The Genesis of a Key Adamantane Derivative: A Technical Guide to the Discovery and Synthesis of 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of the synthesis of 1,3,5-tribromoadamantane, a pivotal intermediate in the functionalization of the adamantane cage. Adamantane's rigid, three-dimensional structure has made it a valuable scaffold in medicinal chemistry and materials science. The selective introduction of functional groups, such as bromine atoms at its bridgehead positions, is crucial for its application in these fields. This document provides a comprehensive overview of the seminal work in this area, detailed experimental protocols, and a comparative analysis of synthetic methodologies.
Historical Context: The Pioneering Work of Stetter and Wulff
The exploration of adamantane chemistry began in earnest after the development of a practical synthetic route by Paul von Ragué Schleyer in 1957. This paved the way for systematic studies of its reactivity. The selective functionalization of the adamantane cage, particularly at its tertiary bridgehead positions, became a key area of investigation.
The first reported synthesis of 1,3,5-tribromoadamantane is attributed to Hermann Stetter and C. Wulff. Their work on the bromination of adamantane laid the foundation for accessing polybrominated adamantane derivatives. A key publication, "Über Verbindungen Mit Urotropin-Struktur, XVIII. Über Die Bromierung Des Adamantans," detailed their investigations into the electrophilic substitution of adamantane with bromine. Subsequent research has built upon this foundational work, optimizing reaction conditions to achieve high yields of 1,3,5-tribromoadamantane.[1]
Synthesis of 1,3,5-Tribromoadamantane: An Optimized Protocol
A highly efficient and large-scale preparative synthesis of 1,3,5-tribromoadamantane has been developed based on the foundational work in the field. This method utilizes the direct bromination of adamantane in the presence of a Lewis acid catalyst, such as iron powder, to achieve a high degree of substitution at the bridgehead positions.
Experimental Protocol
The following protocol is a large-scale adaptation for the synthesis of 1,3,5-tribromoadamantane:
-
Reaction Setup: In a flask equipped with a reflux condenser, adamantane is added to an excess of liquid bromine.
-
Catalyst Addition: Iron powder is introduced as a catalyst.
-
Reaction Conditions: The reaction mixture is refluxed for 24 hours.
-
Work-up: After cooling, the excess bromine is carefully quenched with a reducing agent, such as a sodium bisulfite solution.
-
Isolation: The solid product is isolated by filtration.
-
Purification: The crude product is thoroughly washed with water and dried. Further purification is achieved by recrystallization to yield pure 1,3,5-tribromoadamantane.[2]
This optimized procedure consistently produces 1,3,5-tribromoadamantane in high yields.
Comparative Analysis of Adamantane Bromination
The degree of bromination of the adamantane core can be controlled by the choice of catalyst and reaction conditions. The following table summarizes the synthesis of mono-, di-, tri-, and tetrabromoadamantane, highlighting the key parameters that influence the final product.
| Product | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 1-Bromoadamantane | None (neat bromine) | Reflux for 2 hours | ~100% | [1] |
| 1,3-Dibromoadamantane | Fe powder | Room temperature, 1-2 hours | >90% | [1] |
| 1,3,5-Tribromoadamantane | Fe powder | Reflux, 24 hours | >90% | [1] |
| 1,3,5,7-Tetrabromoadamantane | AlCl₃ | Reflux, 24 hours | ~80% | [1] |
Reaction Mechanism and Workflow
The synthesis of 1,3,5-tribromoadamantane proceeds via an electrophilic substitution mechanism. The Lewis acid catalyst, such as iron(III) bromide (FeBr₃) formed in situ from iron powder and bromine, plays a crucial role in polarizing the bromine molecule, thereby increasing its electrophilicity. This facilitates the sequential attack of the adamantane bridgehead positions.
The general workflow for the synthesis is depicted in the following diagram:
The logical progression of the synthesis is illustrated in the following diagram, outlining the key decision points and transformations.
References
Methodological & Application
The Adamantane Core: Application Notes on the Synthetic Utility of 1,3,5-Tribromoadamantane
Introduction
1,3,5-Tribromoadamantane is a trifunctionalized, rigid, diamondoid molecule that serves as a versatile building block in modern organic synthesis. Its unique three-dimensional structure and predictable reactivity at the bridgehead positions make it an invaluable scaffold for the development of novel therapeutics, advanced polymers, and supramolecular assemblies. The C-Br bonds at the tertiary carbons are susceptible to nucleophilic substitution, primarily via an SN1 mechanism, allowing for the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for the use of 1,3,5-tribromoadamantane as a synthetic precursor for researchers in the fields of medicinal chemistry, materials science, and drug development.
I. Synthesis of 1,3,5-Tribromoadamantane
A reliable and scalable synthesis of 1,3,5-tribromoadamantane can be achieved through the direct bromination of adamantane in the presence of a Lewis acid catalyst.
Experimental Protocol: Large-Scale Synthesis of 1,3,5-Tribromoadamantane[1]
Materials:
-
Adamantane
-
Bromine (Br₂)
-
Iron (Fe) powder
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution
-
Methanol
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, a mixture of adamantane and a catalytic amount of iron powder in a suitable solvent (e.g., CCl₄) is prepared.
-
Bromine is added dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for 24 hours to ensure complete tribromination.[1]
-
Upon cooling, the excess bromine is quenched by the slow addition of an aqueous sodium bisulfite solution until the red color of bromine disappears.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is recrystallized from methanol to yield pure 1,3,5-tribromoadamantane as a white crystalline solid.
| Reactant/Reagent | Molar Ratio (to Adamantane) | Key Reaction Parameters | Yield | Reference |
| Adamantane | 1 | Reflux in neat bromine with Fe powder catalyst for 24 hours. | >90% | [1] |
II. Functional Group Transformations
The three bromine atoms of 1,3,5-tribromoadamantane can be substituted with a variety of nucleophiles, providing access to a wide range of trisubstituted adamantane derivatives.
A. Nucleophilic Substitution Reactions
The substitution of the bromide ions proceeds through a stable tertiary carbocation intermediate, characteristic of an SN1 reaction mechanism.
Application: 1,3,5-Adamantanetriol is a key intermediate for the synthesis of polyesters, polycarbonates, and as a building block in supramolecular chemistry.
Experimental Protocol: Hydrolysis of 1,3,5-Tribromoadamantane [1]
Materials:
-
1,3,5-Tribromoadamantane
-
Silver sulfate (Ag₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
2-Propanol
Procedure:
-
In a flask, concentrated sulfuric acid is carefully added to water with cooling.
-
Silver sulfate is added to the cooled acid solution, followed by the addition of 1,3,5-tribromoadamantane.
-
The reaction mixture is heated to 80°C and maintained at this temperature for 3 hours.[1]
-
After cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then recrystallized from 2-propanol to afford pure 1,3,5-adamantanetriol.
| Starting Material | Reagents | Temperature | Time | Yield | Reference |
| 1,3,5-Tribromoadamantane | Ag₂SO₄, conc. H₂SO₄, H₂O | 80°C | 3 h | 92% | [1] |
Application: Triaminoadamantane derivatives are of interest in medicinal chemistry and as monomers for the synthesis of polyamides and polyimides with high thermal stability. The following protocol is adapted from the synthesis of 1,3-diaminoadamantane.[2]
Proposed Experimental Protocol: Amination of 1,3,5-Tribromoadamantane
Materials:
-
1,3,5-Tribromoadamantane
-
Urea
-
Trifluoroacetic acid (TFA)
-
Diphenyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
Procedure:
-
In a pre-heated round-bottom flask, 1,3,5-tribromoadamantane, urea, and trifluoroacetic acid are dissolved in diphenyl ether.
-
The mixture is heated to 180°C for 1.5-2 hours.
-
After cooling, the mixture is extracted with chloroform. The organic layer is concentrated.
-
The residue is dissolved in 2M HCl, and the aqueous layer is separated and then basified with NaOH solution to pH > 11.
-
The aqueous layer is extracted with chloroform, and the combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed under vacuum to yield 1,3,5-triaminoadamantane.
| Starting Material | Reagents | Temperature | Time | Yield (estimated) | Reference (adapted from) |
| 1,3,5-Tribromoadamantane | Urea, Trifluoroacetic Acid | 180°C | 1.5 - 2 h | ~70% | [2] |
B. Palladium-Catalyzed Cross-Coupling Reactions
While less common for alkyl halides, modern cross-coupling reactions can be applied to 1,3,5-tribromoadamantane to form C-C and C-N bonds, opening up avenues for more complex molecular architectures.
Application: 1,3,5-Triethynyladamantane is a tripodal building block used in the synthesis of nanoscale molecular structures and functional materials through further Sonogashira coupling reactions.[3][4]
Proposed Experimental Protocol: Sonogashira Coupling of 1,3,5-Tribromoadamantane
Materials:
-
1,3,5-Tribromoadamantane
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Coupling: To a solution of 1,3,5-tribromoadamantane in a mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ and CuI are added. The mixture is degassed and placed under an inert atmosphere.
-
Trimethylsilylacetylene is added, and the reaction is stirred at room temperature or gentle heating until completion (monitored by GC-MS or TLC).
-
The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.
-
Deprotection: The crude TMS-protected product is dissolved in THF, and a solution of TBAF is added. The reaction is stirred at room temperature until the deprotection is complete.
-
The reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent. The product is purified by column chromatography.
| Starting Material | Reagents | Key Steps | Application of Product |
| 1,3,5-Tribromoadamantane | TMSA, Pd(PPh₃)₂Cl₂, CuI, TEA; then TBAF | 1. Sonogashira coupling with TMSA. 2. Desilylation with TBAF. | Precursor for further Sonogashira couplings to build complex architectures.[3][4] |
C. Friedel-Crafts Alkylation
1,3,5-Tribromoadamantane can act as a trifunctional alkylating agent in Friedel-Crafts reactions to produce cross-linked aromatic polymers with high thermal stability.
Proposed Experimental Protocol: Polymerization of 1,3,5-Tribromoadamantane with Benzene
Materials:
-
1,3,5-Tribromoadamantane
-
Benzene (or other aromatic compounds)
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
Dichloromethane (anhydrous)
Procedure:
-
In a dry flask under an inert atmosphere, the aromatic substrate (e.g., benzene) is dissolved in anhydrous dichloromethane.
-
A Lewis acid catalyst such as aluminum chloride is added.
-
A solution of 1,3,5-tribromoadamantane in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours. The formation of a solid polymer may be observed.
-
The reaction is quenched by the slow addition of water or dilute HCl.
-
The precipitated polymer is collected by filtration, washed with water and methanol, and dried under vacuum.
| Starting Material | Co-reactant | Catalyst | Product | Application |
| 1,3,5-Tribromoadamantane | Benzene | AlCl₃ | Cross-linked poly(adamantyl-phenylene) | High-performance microporous polymer with enhanced thermal stability. |
III. Logical Workflow and Signaling Pathways
The synthetic utility of 1,3,5-tribromoadamantane can be visualized as a branching pathway from a central building block to a variety of functionalized molecules and materials.
Caption: Synthetic pathways from adamantane to functionalized derivatives.
The following diagram illustrates the general workflow for utilizing 1,3,5-tribromoadamantane in a research and development context.
Caption: General experimental workflow for synthesis and application.
1,3,5-Tribromoadamantane is a highly valuable and versatile building block in organic synthesis. Its rigid, C₃-symmetric structure and predictable reactivity allow for the creation of a diverse range of trisubstituted adamantane derivatives. The protocols and synthetic pathways outlined in these application notes provide a foundation for researchers and professionals to explore the potential of this unique scaffold in the design and synthesis of novel molecules with applications in medicine and materials science.
References
Functionalization of 1,3,5-Tribromoadamantane at Bridgehead Positions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 1,3,5-tribromoadamantane at its three bridgehead positions. The unique, rigid, and three-dimensional structure of the adamantane cage makes its derivatives highly valuable in medicinal chemistry, materials science, and drug development. 1,3,5-Trisubstituted adamantanes serve as versatile tripodal scaffolds for the construction of complex molecular architectures, including catalysts, polymers, and therapeutic agents.
The protocols outlined below describe key transformations of 1,3,5-tribromoadamantane into 1,3,5-trihydroxyadamantane (adamantanetriol), 1,3,5-triaminoadamantane, and 1,3,5-adamantanetricarboxylic acid. These derivatives are crucial starting materials for further synthetic elaborations.
Data Presentation: A Comparative Overview of Functionalization Reactions
The following table summarizes the quantitative data for the key functionalization reactions of 1,3,5-tribromoadamantane, providing a clear comparison of yields and reaction conditions.
| Starting Material | Target Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1,3,5-Tribromoadamantane | 1,3,5-Adamantanetriol | Silver sulfate (Ag₂SO₄), Sulfuric acid (H₂SO₄) | Water/H₂SO₄ | 3 hours | 80 °C | ~77% |
| 1,3,5-Tribromoadamantane | 1,3,5-Triaminoadamantane | Urea, Trifluoroacetic acid | Diphenyl ether | 1.5 hours | 180 °C | 69-71% (adapted)[1] |
| 1,3,5-Tribromoadamantane | 1,3,5-Adamantanetricarboxylic Acid | tert-Butyllithium, Dry Ice (CO₂) | Anhydrous THF | 2-4 hours | -78 °C to RT | (Estimated) |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Adamantanetriol via Hydrolysis
This protocol describes the hydrolysis of 1,3,5-tribromoadamantane to 1,3,5-adamantanetriol using silver sulfate in concentrated sulfuric acid.
Materials:
-
1,3,5-Tribromoadamantane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silver Sulfate (Ag₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, cautiously add concentrated sulfuric acid to deionized water.
-
To the cooled sulfuric acid solution, add silver sulfate and 1,3,5-tribromoadamantane.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over a large amount of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1,3,5-adamantanetriol.
Protocol 2: Synthesis of 1,3,5-Triaminoadamantane via Amination with Urea (Adapted from Dibromo-analogue)
This protocol is adapted from the synthesis of 1,3-diaminoadamantane and describes the amination of 1,3,5-tribromoadamantane using urea in the presence of trifluoroacetic acid.[1]
Materials:
-
1,3,5-Tribromoadamantane
-
Urea
-
Trifluoroacetic Acid (TFA)
-
Diphenyl ether
-
Hydrochloric Acid (HCl) solution
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and condenser, combine 1,3,5-tribromoadamantane, urea, and diphenyl ether.
-
Slowly add trifluoroacetic acid to the mixture with stirring.
-
Heat the reaction mixture to 180 °C and maintain this temperature for 1.5 hours.
-
Cool the reaction mixture to room temperature and add a dilute solution of hydrochloric acid to protonate the amino groups.
-
Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., hexanes) to remove the diphenyl ether.
-
Make the aqueous layer basic by the addition of a sodium hydroxide solution.
-
Extract the product into an organic solvent such as dichloromethane or chloroform.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude 1,3,5-triaminoadamantane.
-
The product can be further purified by recrystallization or sublimation.
Protocol 3: Synthesis of 1,3,5-Adamantanetricarboxylic Acid via Lithiation and Carboxylation
This protocol outlines a general procedure for the synthesis of 1,3,5-adamantanetricarboxylic acid from 1,3,5-tribromoadamantane via a trilithioadamantane intermediate followed by quenching with carbon dioxide (dry ice). Note: This reaction should be carried out under strictly anhydrous and inert conditions.
Materials:
-
1,3,5-Tribromoadamantane
-
tert-Butyllithium (t-BuLi) in pentane or other suitable organolithium reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or a three-neck round-bottom flask equipped with a septum and nitrogen/argon inlet
-
Syracuses and cannulas for transfer of reagents
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Dissolve 1,3,5-tribromoadamantane in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium (at least 6 equivalents) to the cooled solution via syringe or cannula. The reaction is a lithium-halogen exchange.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
In a separate flask, crush a large excess of dry ice under an inert atmosphere.
-
Carefully transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench with water.
-
Acidify the mixture with a hydrochloric acid solution to a pH of approximately 1-2.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,3,5-adamantanetricarboxylic acid.
-
The product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic routes from 1,3,5-tribromoadamantane.
Caption: Workflow for Carboxylation of 1,3,5-tribromoadamantane.
References
Application Notes and Protocols: 1,3,5-Tribromoadamantane in the Synthesis of Advanced Polymers and Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tribromoadamantane is a versatile, trifunctional building block that offers a unique combination of rigidity, thermal stability, and three-dimensional geometry to the field of polymer and materials science. Its rigid diamondoid cage structure, when incorporated into polymeric architectures, can impart exceptional properties, including enhanced thermal stability, higher glass transition temperatures, and tailored solubility. This document provides detailed application notes and experimental protocols for the utilization of 1,3,5-tribromoadamantane in the synthesis of novel polymeric materials, including its use as a precursor for hyperbranched polymers and as a core for star polymers.
Key Applications of 1,3,5-Tribromoadamantane in Polymer Synthesis
The trifunctionality of 1,3,5-tribromoadamantane makes it an ideal candidate for creating complex polymer architectures. The three bromine atoms at the bridgehead positions can be chemically transformed into other reactive functionalities, enabling its use as a branching unit or a central core for polymer growth.
1. Precursor for Hyperbranched Polymers: 1,3,5-Tribromoadamantane can be converted into monomers suitable for the synthesis of hyperbranched polymers. A key derivative is 1,3,5-triethynyladamantane, which can undergo thermal polymerization to form a cross-linked, resinous material. This approach leverages the rigid adamantane core to create a thermally stable, three-dimensional polymer network.
2. Core Molecule for Star Polymers: The tribromo- or subsequently functionalized triol-adamantane can serve as a central scaffold from which three polymer chains can be grown. This is particularly relevant in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where an initiator can be attached to the adamantane core.
3. Cross-linking Agent: While not as common as other cross-linkers, the trifunctional nature of 1,3,5-tribromoadamantane derivatives could be exploited to cross-link linear polymers, thereby improving their mechanical and thermal properties.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Tribromoadamantane
This protocol describes the synthesis of the starting material, 1,3,5-tribromoadamantane, from adamantane.
Materials:
-
Adamantane
-
Bromine (Br₂)
-
Iron (Fe) powder
-
Crushed ice
-
Sodium sulfite (Na₂SO₃)
-
Carbon tetrachloride (CCl₄)
-
Methanol
Procedure:
-
In a suitable reaction vessel, add iron powder to bromine and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add adamantane in portions over a period of 1 hour with efficient stirring. HBr gas will be evolved.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and solid sodium sulfite.
-
Stir the mixture until the brown color of bromine disappears.
-
Filter the solid product, wash with water, and air dry.
-
Recrystallize the crude product from a mixture of carbon tetrachloride and methanol to obtain pure 1,3,5-tribromoadamantane.
Protocol 2: Synthesis of 1,3,5-Triethynyladamantane from 1,3,5-Tribromoadamantane
This two-step protocol details the conversion of 1,3,5-tribromoadamantane to 1,3,5-triethynyladamantane, a key monomer for polymerization.
Step 1: Friedel-Crafts Reaction to form 1,3,5-Tris(2,2-dibromoethyl)adamantane
Materials:
-
1,3,5-Tribromoadamantane
-
Vinyl bromide
-
Aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Dissolve 1,3,5-tribromoadamantane in methylene chloride in a reaction flask.
-
Cool the solution and add a catalytic amount of aluminum chloride.
-
Slowly add vinyl bromide to the reaction mixture.
-
Stir the reaction at a controlled temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with methylene chloride.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,3,5-tris(2,2-dibromoethyl)adamantane.
Step 2: Dehydrohalogenation to form 1,3,5-Triethynyladamantane
Materials:
-
1,3,5-Tris(2,2-dibromoethyl)adamantane
-
Potassium t-butoxide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 1,3,5-tris(2,2-dibromoethyl)adamantane in DMSO.
-
Add potassium t-butoxide to the solution.
-
Stir the reaction mixture at room temperature. The dehydrohalogenation reaction is an E2 elimination.[1]
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 1,3,5-triethynyladamantane.
Protocol 3: Thermal Polymerization of 1,3,5-Triethynyladamantane
This protocol describes the formation of a polymeric resin from 1,3,5-triethynyladamantane.[2]
Materials:
-
1,3,5-Triethynyladamantane
Procedure:
-
Place a sample of 1,3,5-triethynyladamantane into a glass tube.
-
Seal the tube under vacuum or an inert atmosphere.
-
Heat the sealed tube in a furnace with a programmed temperature ramp. A typical heating profile would be:
-
Heat to 210 °C for 3 hours.
-
Increase the temperature to 230 °C for 4 hours.
-
Finally, heat at 250 °C for 8 hours.[2]
-
-
Cool the tube to room temperature.
-
Open the tube to obtain the resulting polymeric resin.
Data Presentation
Table 1: Properties of Adamantane-Based Polymers (Illustrative)
| Polymer Type | Monomers | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Reference |
| Adamantane-based Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various dianhydrides | 248 - 308 | > 500 | 88.2 - 113.5 | General Literature |
| Adamantane-based Polycarbonate | 1,3-bis(4-hydroxyphenyl)adamantane and phosgene | ~250 | > 450 | - | General Literature |
| Thermally Cured 1,3,5-Triethynyladamantane Resin | 1,3,5-Triethynyladamantane | High (expected) | High (expected) | - | [2] |
Note: Specific quantitative data for polymers derived directly from 1,3,5-tribromoadamantane is limited in publicly available literature. The data for the thermally cured resin is inferred from the properties of similar highly cross-linked networks.
Visualizations
Caption: Synthetic workflow from adamantane to a hyperbranched polymer via 1,3,5-tribromoadamantane.
Caption: Potential polymer architectures derived from a 1,3,5-trifunctional adamantane core.
References
application of 1,3,5-tribromoadamantane in medicinal chemistry and drug design.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, lipophilic, and three-dimensional carbocyclic cage, has been extensively utilized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise and rigid spatial arrangement, have led to its incorporation into numerous approved drugs.[1][2] 1,3,5-Tribromoadamantane, featuring bromine atoms at three of the four bridgehead positions, represents a versatile trivalent scaffold. This arrangement allows for the systematic introduction of three pharmacophoric groups, making it an attractive starting material for the design of multivalent ligands, enzyme inhibitors, and probes for biological systems. The C3-symmetric presentation of functional groups can lead to a significant enhancement in binding affinity and selectivity for biological targets through the chelate effect or by simultaneously engaging multiple binding sites.
This document provides detailed application notes on the utility of 1,3,5-tribromoadamantane in medicinal chemistry, focusing on its hypothetical application in the design of trivalent enzyme inhibitors. It includes detailed synthetic protocols for the functionalization of the adamantane core and the subsequent biological evaluation of the derived compounds.
Application in Enzyme Inhibition: A Trivalent Scaffold Approach
The rigid and well-defined geometry of the 1,3,5-trisubstituted adamantane core makes it an ideal platform for the development of multivalent enzyme inhibitors. Many enzymes possess multiple binding pockets or exist as oligomers with multiple active sites. Trivalent ligands constructed on an adamantane scaffold can simultaneously engage these sites, leading to a significant increase in potency and selectivity compared to their monovalent counterparts.
A hypothetical application of 1,3,5-tribromoadamantane is in the design of inhibitors for enzymes that recognize multiple ligands or have multiple subunits, such as certain proteases, kinases, or glycosidases. By replacing the bromo groups with moieties that bind to specific subsites of the enzyme's active site, highly potent and selective inhibitors can be developed.
Synthetic Strategies and Methodologies
The three bromine atoms at the bridgehead positions of 1,3,5-tribromoadamantane are amenable to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. These functionalized adamantanes can then be further elaborated to incorporate desired pharmacophores.
General Workflow for Synthesis and Evaluation
The general workflow for utilizing 1,3,5-tribromoadamantane in the development of enzyme inhibitors involves a multi-step process, from the initial functionalization of the scaffold to the final biological evaluation of the target compounds.
Caption: General workflow for the synthesis and evaluation of trivalent enzyme inhibitors from 1,3,5-tribromoadamantane.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Tris(azido)adamantane
This protocol describes the conversion of 1,3,5-tribromoadamantane to 1,3,5-tris(azido)adamantane, a key intermediate for "click" chemistry applications.[3]
Materials:
-
1,3,5-Tribromoadamantane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-tribromoadamantane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.3 eq) to the solution.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,3,5-tris(azido)adamantane by column chromatography on silica gel.
Protocol 2: Synthesis of a Trivalent Inhibitor via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of a hypothetical trivalent enzyme inhibitor by reacting 1,3,5-tris(azido)adamantane with an alkynyl-containing pharmacophore.
Materials:
-
1,3,5-Tris(azido)adamantane
-
Alkynyl-pharmacophore (e.g., a propargylated substrate analog) (3.3 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.3 eq)
-
Sodium ascorbate (0.6 eq)
-
tert-Butanol/Water (1:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-tris(azido)adamantane (1.0 eq) and the alkynyl-pharmacophore (3.3 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.6 eq) followed by copper(II) sulfate pentahydrate (0.3 eq).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude trivalent inhibitor by column chromatography on silica gel or by recrystallization.
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized trivalent adamantane derivative against a target enzyme. The specific assay conditions will vary depending on the enzyme.
Materials:
-
Synthesized trivalent inhibitor
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the trivalent inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well microplate, add the assay buffer, the target enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of trivalent adamantane-based inhibitors against a target enzyme. This data illustrates how structure-activity relationships (SAR) can be explored by modifying the pharmacophore attached to the adamantane scaffold.
| Compound ID | R-Group (Pharmacophore) | IC50 (nM) |
| TRI-AD-1 | Acetylcholine mimic | 85 |
| TRI-AD-2 | Catechol | 120 |
| TRI-AD-3 | Benzamidine | 45 |
| TRI-AD-4 | Glucosamine analog | 250 |
| Monovalent Control | Benzamidine | 1500 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a trivalent adamantane-based inhibitor. For instance, an inhibitor targeting a receptor tyrosine kinase (RTK) could prevent downstream signaling cascades involved in cell proliferation.
Caption: Hypothetical inhibition of an RTK signaling pathway by a trivalent adamantane-based inhibitor.
Conclusion
1,3,5-Tribromoadamantane serves as a valuable and versatile starting material for the synthesis of complex, multivalent molecules for medicinal chemistry and drug design. Its rigid, C3-symmetric structure provides a unique scaffold for the precise spatial presentation of pharmacophoric groups. While direct applications in approved drugs are not yet established, the synthetic accessibility of 1,3,5-trisubstituted adamantane derivatives and the principles of multivalent ligand design suggest significant potential for this building block in the development of novel, highly potent, and selective therapeutic agents. The protocols and conceptual applications presented herein provide a foundation for researchers to explore the utility of 1,3,5-tribromoadamantane in their drug discovery programs.
References
Application Notes and Protocols: Nucleophilic Substitution on 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for performing nucleophilic substitution reactions on 1,3,5-tribromoadamantane. The rigid, cage-like structure of the adamantane core presents unique reactivity, primarily favoring substitution reactions via a unimolecular (SN1) mechanism at its bridgehead positions. Due to significant steric hindrance, the backside attack required for a concerted SN2 mechanism is precluded.[1] The protocols outlined below describe the substitution of the bromide groups with hydroxide, cyanide, and azide nucleophiles, yielding versatile 1,3,5-trisubstituted adamantane derivatives.
Data Presentation
The following table summarizes the key quantitative data for the described nucleophilic substitution reactions on 1,3,5-tribromoadamantane.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Representative Yield (%) |
| Hydroxide | Silver Sulfate / Sulfuric Acid | Water / H₂SO₄ | 80 | 3 | 1,3,5-Adamantanetriol | ~90 |
| Cyanide | Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | 90-140 | 2-4 | 1,3,5-Adamantanetricarbonitrile | 80-90 |
| Azide | Sodium Azide | Dimethylformamide (DMF) | 80-100 | 12-24 | 1,3,5-Triazidoadamantane | 70-80 |
Experimental Workflow
The general experimental workflow for the nucleophilic substitution on 1,3,5-tribromoadamantane is depicted below.
Caption: General experimental workflow for nucleophilic substitution on 1,3,5-tribromoadamantane.
Experimental Protocols
Synthesis of 1,3,5-Adamantanetriol (Hydroxide Substitution)
This protocol is adapted from a literature procedure for the large-scale synthesis of 1,3,5-trihydroxyadamantane.[2]
Materials:
-
1,3,5-Tribromoadamantane
-
Silver Sulfate (Ag₂SO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare the reaction medium.
-
Allow the solution to cool to below 60°C.
-
To the stirred solution, add silver sulfate followed by 1,3,5-tribromoadamantane.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture over ice.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude 1,3,5-adamantanetriol by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis of 1,3,5-Adamantanetricarbonitrile (Cyanide Substitution)
This protocol is based on general procedures for the nucleophilic substitution of alkyl halides with sodium cyanide in DMSO.[3][4]
Materials:
-
1,3,5-Tribromoadamantane
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-tribromoadamantane in DMSO.
-
In a separate flask, dissolve sodium cyanide in a minimal amount of DMSO. This may require gentle heating.
-
Add the sodium cyanide solution to the solution of 1,3,5-tribromoadamantane.
-
Heat the reaction mixture to 90-140°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude 1,3,5-adamantanetricarbonitrile by recrystallization or column chromatography.
Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware and waste should be decontaminated with bleach.
Synthesis of 1,3,5-Triazidoadamantane (Azide Substitution)
This protocol is a representative procedure for SN1 reactions with sodium azide.
Materials:
-
1,3,5-Tribromoadamantane
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3,5-tribromoadamantane and sodium azide in DMF.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of water.
-
Extract the aqueous mixture several times with diethyl ether.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 1,3,5-triazidoadamantane by column chromatography on silica gel.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids. All manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 1,3,5-tribromoadamantane, a key intermediate in the development of various therapeutic agents. The rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry, imparting desirable properties such as high lipophilicity and metabolic stability.[1] The tri-functionalized nature of 1,3,5-tribromoadamantane allows for the introduction of multiple pharmacophores, making it a versatile building block for complex drug design.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1,3,5-tribromoadamantane. The presented values are representative for a laboratory-scale synthesis and can be scaled up for industrial production with appropriate engineering controls.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Adamantane | 1 | Molar Equivalent | Starting Material |
| Bromine (Br₂) | 3.3 | Molar Equivalent | Brominating Agent |
| Anhydrous Aluminum Chloride (AlCl₃) | 0.3 | Molar Equivalent | Lewis Acid Catalyst |
| Reaction Conditions | |||
| Solvent | Excess Bromine | - | Serves as both reactant and solvent |
| Temperature | 0 - 5 | °C | Initial mixing |
| 25 - 30 | °C | Reaction Temperature | |
| Reaction Time | 24 | hours | |
| Work-up & Purification | |||
| Quenching Agent | Sodium bisulfite solution (10%) | - | To neutralize excess bromine |
| Extraction Solvent | Dichloromethane (DCM) | - | |
| Purification Method | Recrystallization | - | From a suitable solvent like ethanol or acetone |
| Yield & Purity | |||
| Typical Yield | 80 - 90 | % | |
| Purity (by GC/HPLC) | >98 | % |
Experimental Protocols
The following protocol describes a representative method for the synthesis of 1,3,5-tribromoadamantane based on established procedures for the polybromination of adamantane.
Materials and Equipment:
-
Adamantane
-
Liquid Bromine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
10% Sodium bisulfite solution
-
Sodium sulfate (anhydrous)
-
Ethanol or Acetone (for recrystallization)
-
Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser with a gas scrubber
-
Addition funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a respirator suitable for bromine vapors.
Procedure:
-
Reaction Setup:
-
In a clean and dry glass-lined reactor, charge adamantane.
-
Cool the reactor to 0-5 °C using a suitable cooling bath.
-
-
Reagent Addition:
-
Slowly add liquid bromine to the reactor with vigorous stirring, maintaining the temperature between 0-5 °C. The excess bromine will act as the solvent.
-
Once the adamantane is fully dissolved/suspended, slowly add anhydrous aluminum chloride in portions. This step is exothermic, and the temperature should be carefully controlled.
-
-
Reaction:
-
After the addition of the catalyst is complete, allow the reaction mixture to slowly warm up to room temperature (25-30 °C).
-
Stir the reaction mixture at this temperature for 24 hours. The reaction will generate hydrogen bromide (HBr) gas, which should be safely vented and neutralized through a gas scrubber containing a sodium hydroxide solution.
-
-
Work-up:
-
After 24 hours, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and a 10% sodium bisulfite solution to quench the excess bromine. This should be done in a well-ventilated fume hood.
-
The color of the bromine should disappear, and a solid precipitate of crude 1,3,5-tribromoadamantane will form.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid product.
-
Recrystallize the crude 1,3,5-tribromoadamantane from a suitable solvent such as ethanol or acetone to yield a pure crystalline solid.
-
-
Analysis:
-
The purity of the final product can be determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Mandatory Visualization
References
Application Notes and Protocols: 1,3,5-Tribromoadamantane as a Precursor to 1,3,5-Trihydroxyadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, cage-like hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantane scaffold imparts desirable properties such as high lipophilicity, metabolic stability, and a defined spatial arrangement of functional groups. 1,3,5-Trihydroxyadamantane, also known as adamantane-1,3,5-triol, is a key polyhydroxylated derivative. The presence of three hydroxyl groups at the bridgehead positions enhances its polarity and provides reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.[1] Its potential antiviral and neuroprotective effects are also subjects of ongoing research.[1]
This document provides detailed protocols for the synthesis of 1,3,5-trihydroxyadamantane from its precursor, 1,3,5-tribromoadamantane, and outlines its applications, particularly in the realm of drug development.
Core Synthesis Route: Hydrolysis of 1,3,5-Tribromoadamantane
The most direct method for the synthesis of 1,3,5-trihydroxyadamantane is the hydrolysis of 1,3,5-tribromoadamantane. This reaction proceeds via nucleophilic substitution of the bromine atoms with hydroxyl groups. A robust, large-scale adaptation of this method utilizes silver sulfate in aqueous sulfuric acid.
Preparative Synthesis of 1,3,5-Tribromoadamantane (Precursor)
A common method for the synthesis of 1,3,5-tribromoadamantane involves the bromination of adamantane in the presence of a Lewis acid or radical initiator. One effective method is the reflux of adamantane in neat bromine with an iron powder catalyst.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine adamantane and iron powder.
-
Addition of Bromine: Slowly add neat bromine to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for approximately 24 hours.
-
Work-up: After cooling, quench the reaction with an aqueous solution of sodium sulfite.
-
Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Synthesis of 1,3,5-Trihydroxyadamantane
Experimental Protocol:
-
Reaction Setup: In a 1 L flask equipped with a large magnetic stirring bar, add 100 mL of water.
-
Acid Addition: Carefully and slowly add 300 mL of concentrated sulfuric acid to the water to prevent overheating.
-
Cooling: Cool the resulting solution to below 60°C.
-
Reagent Addition: Add 90.0 g of silver sulfate (Ag₂SO₄) at once, followed by 54.0 g (14.5 mmol) of 1,3,5-tribromoadamantane.
-
Reaction Conditions: Raise the temperature to 80°C and heat the reaction mixture at this temperature for exactly 3 hours.
-
Work-up and Purification: The work-up procedure typically involves filtration to remove insoluble salts, followed by extraction and recrystallization of the crude product from a suitable solvent like 2-propanol to yield the pure 1,3,5-trihydroxyadamantane.
Alternative Synthetic Routes
While hydrolysis of the tribromo-derivative is a primary route, other methods for synthesizing 1,3,5-trihydroxyadamantane have been explored:
-
Oxidation of 1-Adamantanol: 1-Adamantanol can be converted to adamantane-1,3,5-triol in the presence of N-hydroxyphthalimide, cobalt(II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid.
-
Biocatalytic Hydroxylation: Certain microorganisms, such as Kitasatospora sp., can catalyze the regioselective hydroxylation of 1,3-adamantanediol to produce 1,3,5-adamantanetriol.[2][3] This biocatalytic approach offers an environmentally friendly alternative.[2]
Quantitative Data
| Parameter | 1,3,5-Tribromoadamantane Synthesis | 1,3,5-Trihydroxyadamantane Synthesis |
| Starting Material | Adamantane | 1,3,5-Tribromoadamantane |
| Key Reagents | Bromine, Iron powder | Silver sulfate, Sulfuric acid |
| Reaction Time | ~24 hours | 3 hours |
| Reaction Temperature | Reflux | 80°C |
| Reported Yield | >90% | 92% |
| Reference | [2] | [2] |
Characterization Data for 1,3,5-Trihydroxyadamantane
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₃ | [1][4] |
| Molecular Weight | 184.24 g/mol | [4] |
| Appearance | White to almost white powder/crystal | |
| CAS Number | 99181-50-7 | [1][4] |
| Mass Spectrometry | GC-MS data available | [1] |
Note: Detailed ¹H and ¹³C NMR spectral data are crucial for confirming the structure of synthesized adamantane derivatives. While specific peak assignments for 1,3,5-trihydroxyadamantane are not provided in the immediate search results, standard NMR spectroscopy would be employed for structural elucidation.
Logical Workflow for Synthesis
Caption: Synthetic workflow from adamantane to 1,3,5-trihydroxyadamantane.
Applications in Drug Development and Materials Science
The rigid adamantane cage serves as a valuable scaffold in medicinal chemistry, and 1,3,5-trihydroxyadamantane is a key intermediate for creating novel bioactive molecules and advanced materials.
-
Drug Delivery Systems: The hydroxyl groups of 1,3,5-trihydroxyadamantane can be functionalized to attach drugs or targeting moieties. The adamantane core can act as an anchor, for instance, within the lipid bilayer of liposomes, facilitating targeted drug delivery.
-
Scaffold for Bioactive Molecules: The C₃-symmetric nature of 1,3,5-trihydroxyadamantane makes it an ideal scaffold for the synthesis of multivalent ligands. These ligands can exhibit enhanced binding affinity and selectivity for biological targets such as proteins and receptors.
-
Polymer Chemistry: As a trivalent alcohol, 1,3,5-trihydroxyadamantane can be used as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes. The incorporation of the rigid adamantane unit can significantly improve the thermal stability and mechanical properties of the resulting polymers.
-
Antiviral and Antibacterial Agents: Adamantane derivatives have a history of use as antiviral drugs. The hydroxyl groups of 1,3,5-trihydroxyadamantane can be modified to synthesize new derivatives with potential antimicrobial properties.[5]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical relationship from the precursor to the final product and its subsequent applications.
Caption: From precursor to application of 1,3,5-trihydroxyadamantane.
References
- 1. 1,3,5-Adamantanetriol | C10H16O3 | CID 9899022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS # 99181-50-7, 1,3,5-Adamantanetriol, adamantane-1,3,5-triol - chemBlink [chemblink.com]
The Pivotal Role of 1,3,5-Trisubstituted Adamantane Scaffolds in Antiviral Drug Discovery
For Immediate Release: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmacology.
Abstract: The adamantane cage is a privileged scaffold in medicinal chemistry, renowned for imparting favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents. While mono-substituted adamantane derivatives like amantadine and rimantadine have a well-documented history as antiviral drugs, the exploration of multi-substituted adamantane cores, particularly those derived from 1,3,5-tribromoadamantane, represents a compelling frontier in the development of novel antiviral therapeutics. This document outlines the synthetic utility of 1,3,5-tribromoadamantane as a precursor to tri-substituted adamantane derivatives and provides protocols for their synthesis and evaluation, highlighting their potential against a range of viral pathogens.
Introduction: The Adamantane Advantage in Antiviral Therapy
The rigid, lipophilic, and three-dimensional nature of the adamantane nucleus makes it an ideal building block for designing molecules that can interact with specific biological targets, such as viral ion channels and enzymes. Amantadine and rimantadine, the first-generation adamantane-based antivirals, function by blocking the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating.[1] However, the emergence of resistant strains has necessitated the development of new adamantane derivatives with improved efficacy and a broader spectrum of activity.
The strategic functionalization of the adamantane scaffold at its tertiary bridgehead positions (1, 3, 5, and 7) allows for the precise orientation of pharmacophoric groups in three-dimensional space. 1,3,5-Tribromoadamantane serves as a versatile starting material for accessing C₃-symmetric, trisubstituted adamantane derivatives, offering a unique spatial arrangement for interacting with viral targets.
Synthetic Pathways from 1,3,5-Tribromoadamantane
The three bromine atoms at the bridgehead positions of 1,3,5-tribromoadamantane are amenable to a variety of nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of trisubstituted adamantane derivatives.
Key Synthetic Transformations:
-
Amination: Direct reaction with amines or their equivalents to yield 1,3,5-triaminoadamantane derivatives. These polyaminic structures can present multiple interaction points with viral proteins.
-
Hydroxylation: Conversion to 1,3,5-trihydroxyadamantane, which can serve as a scaffold for further functionalization through ether or ester linkages.
-
Alkylation/Arylation: Friedel-Crafts and other cross-coupling reactions to introduce alkyl or aryl moieties, which can enhance binding affinity and lipophilicity.
The general synthetic approach involves the sequential or simultaneous displacement of the bromide ions with desired functional groups. The choice of reagents and reaction conditions can be tailored to achieve the desired substitution pattern.
References
Application Notes: 1,3,5-Tribromoadamantane in Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives have emerged as significant building blocks in the field of catalysis, primarily owing to their rigid, three-dimensional structure and steric bulk.[1][2] The adamantane cage can serve as a robust scaffold for the synthesis of novel ligands, influencing the activity, selectivity, and stability of metal catalysts. 1,3,5-Tribromoadamantane is a key starting material for creating tripodal ligands, which can coordinate to a metal center in a well-defined geometry. This document provides detailed application notes and experimental protocols for the use of 1,3,5-tribromoadamantane in the preparation of phosphine-based catalysts, which are widely used in cross-coupling reactions.
Application: Precursor for Tripodal Phosphine Ligands
1,3,5-Tribromoadamantane serves as a versatile precursor for the synthesis of 1,3,5-tris(phosphino)adamantane ligands. The three bromine atoms at the bridgehead positions can be substituted with phosphine groups, leading to a tripodal ligand. These ligands are of particular interest in catalysis as they can chelate to a metal center, providing enhanced stability and influencing the electronic and steric environment of the catalyst.
The general workflow for the utilization of 1,3,5-tribromoadamantane in catalyst preparation involves two main stages: the synthesis of the adamantyl-based ligand and the subsequent formation of the metal-ligand complex, which is the active catalyst.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Tris(diphenylphosphino)adamantane
This protocol describes the synthesis of a tripodal phosphine ligand from 1,3,5-tribromoadamantane. The synthesis proceeds via a reaction with a phosphide precursor followed by reduction.
Materials:
-
1,3,5-Tribromoadamantane
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Chlorodiphenylphosphine
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Magnesium turnings
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Anhydrous Tetrahydrofuran (THF)
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Preparation of Diphenylphosphinylmagnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (3.1 equivalents) and a small crystal of iodine. Add a solution of chlorodiphenylphosphine (3.0 equivalents) in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining chlorodiphenylphosphine solution while maintaining a gentle reflux. After the addition is complete, continue to reflux for 2 hours to ensure the complete formation of the Grignard reagent.
-
Reaction with 1,3,5-Tribromoadamantane: Cool the solution of diphenylphosphinylmagnesium bromide to 0 °C. Add a solution of 1,3,5-tribromoadamantane (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Isolation of the Phosphine Oxide: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude 1,3,5-tris(diphenylphosphinoyl)adamantane.
-
Reduction to the Phosphine Ligand: In a separate flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (4.0 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C and slowly add the crude 1,3,5-tris(diphenylphosphinoyl)adamantane. After the addition, allow the mixture to stir at room temperature for 4 hours.
-
Final Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash with diethyl ether. Dry the combined organic phases over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting solid, 1,3,5-tris(diphenylphosphino)adamantane, can be further purified by recrystallization from ethanol.
Protocol 2: Preparation of a Palladium(II) Catalyst Complex
This protocol outlines the formation of a palladium catalyst using the synthesized tripodal phosphine ligand.
Materials:
-
1,3,5-Tris(diphenylphosphino)adamantane
-
Bis(acetonitrile)dichloropalladium(II)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous pentane
Procedure:
-
Complexation: In a Schlenk flask under an inert atmosphere, dissolve 1,3,5-tris(diphenylphosphino)adamantane (1.0 equivalent) in anhydrous DCM. To this solution, add a solution of bis(acetonitrile)dichloropalladium(II) (1.0 equivalent) in anhydrous DCM dropwise with stirring.
-
Isolation of the Catalyst: Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate may be observed. Reduce the volume of the solvent in vacuo and add anhydrous pentane to precipitate the complex completely.
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Purification: Isolate the solid catalyst by filtration, wash with pentane, and dry under vacuum. The resulting complex, [PdCl₂(1,3,5-tris(diphenylphosphino)adamantane)], is ready for use in catalytic reactions.
Data Presentation
The performance of catalysts derived from adamantane-based ligands can be compared with catalysts bearing other bulky phosphine ligands in a standard cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Catalyst A | 1,3,5-Tris(diphenylphosphino)adamantane | 0.1 | 100 | 4 | 95 | 950 |
| Catalyst B | Tri(tert-butyl)phosphine | 0.1 | 100 | 4 | 88 | 880 |
| Catalyst C | Triphenylphosphine | 0.1 | 100 | 12 | 75 | 750 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Visualization of Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura coupling reaction using a palladium catalyst with a generic phosphine ligand (L), representative of the adamantane-based ligand.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3,5-Tribromoadamantane
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the synthesis of 1,3,5-tribromoadamantane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,3,5-tribromoadamantane.
Question 1: My reaction yields are low, and I'm recovering significant amounts of starting material or lesser-brominated adamantanes (e.g., 1,3-dibromoadamantane). What could be the cause?
Possible Causes & Solutions:
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Insufficient Reaction Time or Temperature: The exhaustive bromination to the 1,3,5-trisubstituted product requires forcing conditions. Incomplete conversion is likely if the reaction is not allowed to proceed for a sufficient duration or at the required temperature.
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Suggested Solution: A well-established method involves refluxing the reaction mixture in neat bromine for 24 hours to ensure the reaction goes to completion.[1][2] Monitor the reaction's progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Inadequate Catalyst Activity: The catalyst is crucial for facilitating the electrophilic substitution. If the catalyst is old, impure, or deactivated, the reaction rate will be significantly reduced.
Question 2: My final product is a mixture of di-, tri-, and even tetra-brominated adamantanes. How can I improve the selectivity for the 1,3,5-tribromo product?
Possible Causes & Solutions:
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Non-Optimized Reaction Conditions: The formation of a mixture of brominated products is a common issue when conditions are not carefully controlled.[1] Over-bromination can occur if the conditions are too harsh or prolonged, while under-bromination results from incomplete reaction.
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Suggested Solution: To selectively synthesize 1,3,5-tribromoadamantane with high yield, the key is to use conditions that favor the trisubstituted product but are not harsh enough to readily produce the tetrasubstituted version. A reported high-yield method involves using iron powder as a catalyst in neat bromine at reflux for 24 hours.[1][2] Avoid using stronger Lewis acids like aluminum chloride (AlCl₃) under these conditions, as they tend to promote the formation of 1,3,5,7-tetrabromoadamantane.[1]
-
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Stoichiometry: Although the reaction is often run in excess bromine, the ratio of adamantane to catalyst can influence the reaction profile.
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Suggested Solution: Carefully control the stoichiometry of the reactants as specified in established protocols. The adamantane should be the limiting reagent.[1]
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Question 3: I'm having difficulty purifying the 1,3,5-tribromoadamantane from the crude product mixture. What is the most effective purification strategy?
Possible Causes & Solutions:
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Similar Solubility of Brominated Adamantanes: The various brominated adamantanes (di-, tri-, tetra-) can have similar solubility profiles, making separation by simple crystallization challenging.
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Suggested Solution: Recrystallization is the most common and effective method for purifying 1,3,5-tribromoadamantane.[1] Solvents such as 2-propanol have been shown to be effective.[2] For successful recrystallization, it may be necessary to perform it multiple times. Using charcoal during recrystallization can help remove colored impurities.[2]
-
-
Presence of Inorganic Salts: Improper work-up can leave inorganic salts mixed with the crude product, hindering purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for achieving a high yield of 1,3,5-tribromoadamantane?
A1: Iron powder is a widely reported and effective catalyst for the synthesis of 1,3,5-tribromoadamantane, providing yields of over 90%.[2] It is crucial to use it with neat bromine at reflux.[1][2]
Q2: How should I safely and effectively quench the excess bromine after the reaction is complete?
A2: After cooling the reaction mixture, the excess bromine, which is hazardous, must be neutralized. This is typically done by carefully adding the reaction mixture to a slurry of crushed ice and a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[1][2] Stir the mixture until the brown color of the bromine disappears, indicating it has been fully quenched.[2] This procedure should always be performed in a well-ventilated fume hood.
Q3: Can I use a different brominating agent besides liquid bromine?
A3: While liquid bromine is the most direct and high-yielding reagent for this specific transformation, other milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are used for synthesizing mono-bromoadamantane and might be adapted, but they are unlikely to be effective for the exhaustive bromination required to produce the 1,3,5-tribromo derivative under standard conditions.[1][3] For the trisubstituted product, elemental bromine is the standard.
Q4: What are the critical safety precautions for this synthesis?
A4: This synthesis involves highly corrosive and toxic materials.
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Bromine: Liquid bromine is extremely corrosive and toxic. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
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Hydrogen Bromide (HBr) Gas: The reaction produces a significant amount of HBr gas.[2] The reaction setup should include a gas trap to neutralize the acidic fumes (e.g., a tube leading to a beaker with a sodium hydroxide solution).
-
Quenching: The quenching of excess bromine is an exothermic process. Perform the addition slowly to a well-stirred ice/reducer slurry to control the temperature.
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of 1,3,5-tribromoadamantane.
| Reactant | Brominating Agent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference(s) |
| Adamantane | Liquid Bromine | Iron Powder | Neat | Reflux | 24 | >90% | [1][2] |
Experimental Protocols
Optimized Protocol for Large-Scale Synthesis of 1,3,5-Tribromoadamantane [2]
This protocol is adapted from a literature method for a large-scale synthesis.
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Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a double-surface reflux condenser, place 250 mL of liquid bromine.
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Catalyst Addition: To the bromine, add 22.0 g of iron powder at once. Stir the mixture for 30 minutes at room temperature.
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Substrate Addition: Cool the mixture in an ice bath. Add 68.0 g of adamantane in small portions (4-5 g at a time) over one hour with efficient stirring. Note that this will be accompanied by the extensive evolution of HBr gas, which should be directed to a gas trap.
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Reaction: After the addition is complete, remove the ice bath and bring the reaction mixture to a gentle reflux. Maintain the reflux for 24 hours.
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Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite (Na₂SO₃). Pour the reaction mixture slowly and carefully into the ice/sulfite slurry with vigorous stirring. Continue stirring until the brown color of bromine disappears.
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Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with water to remove inorganic salts.
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Drying: Dry the crude product in the air or in a vacuum oven at a low temperature.
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Purification: Recrystallize the crude solid from 2-propanol, using charcoal to decolorize if necessary, to yield pure 1,3,5-tribromoadamantane as colorless crystals. A second crop of crystals can often be obtained by concentrating the mother liquor. The total yield is reported to be around 91%.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,3,5-tribromoadamantane.
Caption: Troubleshooting logic for product mixture analysis.
References
Technical Support Center: Purification of 1,3,5-Tribromoadamantane by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3,5-tribromoadamantane via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the recrystallization of 1,3,5-tribromoadamantane.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated because too much solvent was used.- The cooling process is too rapid. | - Reheat the solution to evaporate a portion of the solvent, thereby concentrating the solution. Allow it to cool slowly again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.- Introduce a seed crystal of pure 1,3,5-tribromoadamantane to the cooled solution.- Extend the cooling time by placing the solution in an ice bath for a longer duration.[1] |
| An oily precipitate forms instead of crystals ("oiling out"). | - The solution is supersaturated, or the cooling rate is too fast.- The presence of significant impurities has lowered the melting point of the mixture. | - Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow the solution to cool at a slower rate.- If the starting material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel.[1] |
| Low recovery of the purified product. | - An excessive amount of solvent was used, leading to a significant portion of the product remaining in the mother liquor.- Premature crystallization occurred during a hot filtration step (if performed). | - Use the minimum volume of hot solvent required to completely dissolve the crude product.- To recover more product, the mother liquor can be concentrated by evaporation and then cooled to obtain a second crop of crystals.[1] |
| The purified product is still colored. | - Colored impurities were not effectively removed during the recrystallization process. | - Add a small amount of activated charcoal to the hot solution and stir for a few minutes before performing a hot filtration to remove the charcoal and adsorbed impurities.[2] Note that excessive charcoal can adsorb the desired product, reducing the yield. |
| The melting point of the recrystallized product is broad or lower than the literature value. | - The product is still impure.- The crystals are not completely dry and contain residual solvent. | - Perform a second recrystallization, potentially using a different solvent system.- Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 1,3,5-tribromoadamantane?
A1: Methanol is a commonly used and effective solvent for the recrystallization of 1,3,5-tribromoadamantane.[3] Other polar organic solvents may also be suitable. It is advisable to perform small-scale trials to determine the optimal solvent for your specific crude material, aiming for a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature.
Q2: What are the likely impurities in crude 1,3,5-tribromoadamantane?
A2: The synthesis of 1,3,5-tribromoadamantane can result in a mixture of brominated adamantanes. Therefore, common impurities include under-brominated products like 1,3-dibromoadamantane and over-brominated products such as 1,3,5,7-tetrabromoadamantane.[4] Unreacted adamantane may also be present.[5]
Q3: How can I improve the purity of my 1,3,5-tribromoadamantane if a single recrystallization is insufficient?
A3: If the product remains impure after one recrystallization, a second recrystallization can be performed. You may consider using a different solvent or a mixed solvent system for the second attempt. Alternatively, other purification techniques such as column chromatography could be employed prior to a final recrystallization.
Q4: What is the expected appearance and melting point of pure 1,3,5-tribromoadamantane?
A4: Pure 1,3,5-tribromoadamantane is expected to be a white crystalline solid. While the exact melting point can vary slightly, it is a key indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity.
Experimental Protocol: Recrystallization of 1,3,5-Tribromoadamantane from Methanol
This protocol is adapted from a known procedure for the purification of 1,3,5-tribromoadamantane.[3]
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Dissolution: Place the crude 1,3,5-tribromoadamantane in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for 5-10 minutes.
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Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold methanol to remove any residual soluble impurities.
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Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.
Recrystallization Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting steps for the recrystallization of 1,3,5-tribromoadamantane.
References
Technical Support Center: Synthesis of 1,3,5-Tribromoadamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-tribromoadamantane. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of 1,3,5-tribromoadamantane?
A1: The synthesis of 1,3,5-tribromoadamantane is a stepwise electrophilic substitution reaction. Consequently, the most prevalent byproducts are other brominated adamantane derivatives. These include under-brominated species such as 1-bromoadamantane and 1,3-dibromoadamantane, as well as the over-brominated product, 1,3,5,7-tetrabromoadamantane. The formation and distribution of these byproducts are highly dependent on the reaction conditions.[1][2]
Q2: How can I monitor the progress of the bromination reaction to minimize byproduct formation?
A2: Effective monitoring of the reaction is crucial for achieving a high yield of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique for this purpose. GC-MS allows for the separation and identification of the different brominated adamantane species within the reaction mixture, enabling you to track the consumption of starting material and the formation of the desired product and byproducts.[1][3] When analyzing the mass spectrum, the characteristic isotopic pattern of bromine (79Br and 81Br in a nearly 1:1 ratio) will be a key indicator for bromine-containing compounds.[4]
Q3: Are there any less common byproducts I should be aware of?
A3: While less frequent, other byproducts can arise from several sources:
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Rearrangement Products: Under harsh conditions and the presence of strong Lewis acids, the adamantane cage itself can potentially undergo rearrangement, leading to isomeric products.
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Solvent-Derived Impurities: If a solvent is used in the bromination reaction, it may react with bromine or the Lewis acid catalyst to generate impurities.
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Starting Material Impurities: The purity of the initial adamantane is critical. Impurities such as adamantanol or other hydrocarbon isomers can react to form their own brominated derivatives.
Troubleshooting Guides
Problem 1: My final product is a mixture of 1,3-dibromoadamantane, 1,3,5-tribromoadamantane, and 1,3,5,7-tetrabromoadamantane.
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Possible Cause: The reaction conditions (time, temperature, and catalyst concentration) were not optimal for the selective formation of the tri-substituted product. The bromination of adamantane is a sequential process, and achieving high selectivity for a specific degree of bromination requires precise control.[1][2]
-
Suggested Solution:
-
Reaction Time: Carefully control the reaction time. A common protocol for a high yield of 1,3,5-tribromoadamantane involves refluxing in neat bromine with an iron powder catalyst for 24 hours.[1][2] Shorter reaction times will favor the formation of di-substituted product, while longer times may increase the proportion of the tetra-substituted byproduct.
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Catalyst: Ensure the appropriate catalyst and concentration are used. For tri-bromination, iron powder is a commonly used and effective catalyst.[2]
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Purification: If a mixture is obtained, the desired 1,3,5-tribromoadamantane can be isolated and purified by recrystallization.[1]
-
Problem 2: The reaction is proceeding very slowly, and the yield of 1,3,5-tribromoadamantane is low.
-
Possible Cause:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., iron powder) may have been deactivated by moisture.
-
Insufficient Temperature: The reaction may not have reached the required temperature for efficient tri-bromination.
-
-
Suggested Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the reagents are anhydrous to prevent catalyst deactivation.
-
Temperature Control: Maintain the reaction at a consistent reflux temperature to ensure the reaction proceeds at an adequate rate.
-
Problem 3: I am observing unexpected peaks in my GC-MS analysis that do not correspond to the expected brominated adamantanes.
-
Possible Cause:
-
Contaminated Starting Material: The adamantane starting material may contain impurities that are also being brominated.
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Side Reactions with Solvent: If a solvent is used, it may be reacting with the brominating agent.
-
-
Suggested Solution:
-
Purity of Starting Material: Verify the purity of the adamantane starting material using GC-MS before beginning the synthesis.
-
Choice of Solvent: If a solvent is necessary, choose one that is inert to the reaction conditions, such as carbon tetrachloride (with appropriate safety precautions). However, the synthesis is often performed in neat bromine.
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Data Presentation
The following table summarizes the typical distribution of products based on the targeted brominated adamantane.
| Target Product | Common Byproducts | Key Controlling Factors |
| 1-Bromoadamantane | Unreacted Adamantane, 1,3-Dibromoadamantane | Absence of Lewis acid catalyst, controlled reaction time. |
| 1,3-Dibromoadamantane | 1-Bromoadamantane, 1,3,5-Tribromoadamantane | Milder Lewis acid (e.g., Fe), shorter reaction time, lower temperature.[1][2] |
| 1,3,5-Tribromoadamantane | 1,3-Dibromoadamantane, 1,3,5,7-Tetrabromoadamantane | Stronger conditions (e.g., reflux), longer reaction time (e.g., 24h), appropriate catalyst (e.g., Fe).[1][2] |
| 1,3,5,7-Tetrabromoadamantane | 1,3,5-Tribromoadamantane | Harsher Lewis acid (e.g., AlCl3), prolonged reaction time.[2] |
Experimental Protocols
Synthesis of 1,3,5-Tribromoadamantane
This protocol is adapted from established literature procedures for the selective synthesis of 1,3,5-tribromoadamantane.[2]
Materials:
-
Adamantane
-
Bromine (liquid)
-
Iron powder
-
Ice
-
Sodium sulfite (solid)
-
5% Hydrochloric acid solution
-
Water
-
2-Propanol (for recrystallization)
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, add adamantane to an excess of liquid bromine.
-
Carefully add iron powder to the mixture to act as a catalyst.
-
Heat the mixture to reflux and maintain for 24 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture over a large volume of crushed ice containing solid sodium sulfite to quench the excess bromine. Stir until the brown color of bromine disappears.
-
Filter the solid precipitate and wash it with a 5% hydrochloric acid solution, followed by copious amounts of water until the washings are neutral.
-
Dry the crude product in air.
-
Purify the crude 1,3,5-tribromoadamantane by recrystallization from a suitable solvent such as 2-propanol.
Mandatory Visualization
Caption: Stepwise bromination of adamantane leading to 1,3,5-tribromoadamantane.
Caption: A logical workflow for troubleshooting the synthesis of 1,3,5-tribromoadamantane.
References
troubleshooting guide for the bromination of adamantane.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of adamantane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the extent of adamantane bromination?
A1: The degree of bromination is mainly controlled by the reaction conditions. Key factors include the choice and amount of a catalyst, the molar ratio of the brominating agent to adamantane, reaction time, and temperature. For instance, monobromination is favored when no catalyst is used.[1] To achieve higher levels of substitution (di-, tri-, or tetrabromination), the use of a Lewis acid catalyst is necessary.[1]
Q2: How can I selectively synthesize 1-bromoadamantane while avoiding the formation of polybrominated byproducts?
A2: To favor monobromination and prevent multiple substitutions, it is crucial to avoid Lewis acid catalysts and harsh reaction conditions.[1] Using adamantane as the limiting reagent can also help. A reliable method involves boiling adamantane with bromine without a catalyst.[1] Alternatively, employing a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can provide better selectivity for mono-substitution.[1]
Q3: What is the function of a Lewis acid in the bromination of adamantane?
A3: Lewis acids, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), act as catalysts. They increase the electrophilicity of bromine by polarizing the Br-Br bond. This polarization facilitates the electrophilic attack on the adamantane core, enabling the substitution of multiple hydrogen atoms at the bridgehead positions.[1] This catalytic action is essential for synthesizing di-, tri-, and tetrabromoadamantane.[1]
Q4: How can I effectively monitor the progress of my adamantane bromination reaction?
A4: The reaction's progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC allows for a qualitative assessment of the consumption of adamantane and the formation of brominated products by comparing the reaction mixture to the starting material.[1] GC-MS offers a more detailed analysis, providing information on the distribution of different brominated species.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of 1-Bromoadamantane
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Possible Cause: Incomplete reaction due to insufficient reaction time or temperature.
-
Suggested Solution: Ensure that the reaction is heated for the recommended duration and at the appropriate temperature. For example, a common procedure involves heating adamantane with excess liquid bromine at 85°C for 6 hours, followed by an additional 3 hours at 110°C.[2][3] Monitor the reaction by TLC to confirm the consumption of the starting material.[1]
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Possible Cause: Deactivated brominating agent.
-
Suggested Solution: Use a fresh or properly stored brominating agent. Liquid bromine should be protected from light and moisture. If using a solid reagent like DBDMH, ensure it has not decomposed.
Problem 2: Formation of Polybrominated Products in Monobromination Reaction
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Possible Cause: Contamination with a Lewis acid catalyst or excessively harsh reaction conditions.
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Suggested Solution: Thoroughly clean all glassware to eliminate any residual Lewis acids from previous experiments.[1] Adhere to the recommended temperature and reaction time to avoid over-bromination. Consider using a milder brominating agent like DBDMH, which offers greater selectivity.[1][4]
Problem 3: Significant Amount of Unreacted Adamantane
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Possible Cause: Insufficient amount of brominating agent or inadequate reaction time.
-
Suggested Solution: Ensure the correct stoichiometry of reactants is used. For the synthesis of 1-bromoadamantane using elemental bromine, an excess of bromine is typically employed.[2][3] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1]
Problem 4: Product is Colored (Yellow or Brown)
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Possible Cause: Presence of residual bromine or other colored impurities.
-
Suggested Solution: After the reaction is complete, quench the excess bromine with a reducing agent like a saturated aqueous solution of sodium bisulfite or sodium hydrogen sulfite.[1][2][3] The crude product can be further purified by recrystallization from methanol.[2][5] If the product is still colored after initial purification, it can be dissolved in a solvent like carbon tetrachloride, treated with activated charcoal, filtered, and then recrystallized.[5][6]
Problem 5: Difficulty in Product Purification/Crystallization
-
Possible Cause: "Oiling out" of the product instead of crystallization, or no crystal formation upon cooling. This can be due to using too much solvent, rapid cooling, or the presence of significant impurities.[5][7]
-
Suggested Solution:
-
If no crystals form, try reheating the solution to evaporate some of the solvent to achieve saturation, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[5][7]
-
If the product "oils out," reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly.[5][7] A preliminary purification step, such as passing the crude product through a short silica plug, might be necessary if it is highly impure.[7] Methanol is a commonly used and effective solvent for the recrystallization of 1-bromoadamantane.[5]
-
Data Presentation
Table 1: Comparison of Different Methods for the Synthesis of 1-Bromoadamantane
| Method | Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| A | Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [4][8] |
| B | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 89 - 91 | [1][4][9] |
| C | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [4] |
| D | Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane using Elemental Bromine
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In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).[1]
-
In a fume hood, carefully add liquid bromine (24 mL) to the flask.[1]
-
Heat the reaction mixture to 85°C for 6 hours.[1]
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[1]
-
After cooling, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.[1]
-
Filter the solid product, wash it with water until the filtrate is neutral, and then dry the solid.[2]
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Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[1][2]
Protocol 2: Synthesis of 1,3-Dibromoadamantane
-
To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.[1]
-
Cool the mixture in an ice bath.
-
Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.[1]
-
Stir the mixture for an additional hour at room temperature.[1]
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Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.[1]
-
Triturate the solid until the brown color of bromine disappears.[1]
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Filter the product, wash with 5% HCl and then with water, and dry.[1]
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Recrystallize from 2-propanol to obtain pure 1,3-dibromoadamantane.[1]
Visualizations
Caption: Troubleshooting workflow for the bromination of adamantane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Adamantane Bromination
Welcome to the technical support center for adamantane bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their adamantane bromination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of bromination on the adamantane core?
Adamantane has two types of carbon-hydrogen bonds: tertiary (at the bridgehead positions, C1, C3, C5, C7) and secondary (at the methylene bridge positions, C2, C4, C6, C8, C9, C10). Under most bromination conditions, reaction at the tertiary positions is strongly favored. This is due to the greater stability of the intermediate tertiary carbocation or radical compared to its secondary counterpart.[1]
Q2: How can I selectively synthesize 1-bromoadamantane?
To achieve high selectivity for 1-bromoadamantane (monobromination at a tertiary position), the key is to avoid conditions that promote polybromination or radical reactions that might have lower selectivity. Typically, this involves the direct reaction of adamantane with a brominating agent without a Lewis acid catalyst.[2] Boiling adamantane with elemental bromine is a common method to produce 1-bromoadamantane.[3]
Q3: What is the role of a Lewis acid in adamantane bromination?
Lewis acids, such as AlBr₃ or FeBr₃, act as catalysts that increase the electrophilicity of the bromine.[2] This facilitates the reaction and is essential for achieving polybromination (di-, tri-, and tetrabromoadamantane) at the tertiary bridgehead positions.[2] If your goal is monobromination, the use of a Lewis acid should be strictly avoided.
Q4: Is it possible to brominate adamantane at the secondary (C2) position?
While reaction at the tertiary position is predominant, substitution at the secondary position to form 2-bromoadamantane is possible, though it often requires specific conditions that deviate from standard electrophilic bromination. Free-radical bromination can lead to a mixture of 1-bromo- and 2-bromoadamantane.[1] The synthesis of 2-bromoadamantane often starts from 2-adamantanone rather than by direct bromination of adamantane.
Q5: Which brominating agents can be used, and how do they affect regioselectivity?
Several brominating agents can be used for adamantane, each with its own advantages in terms of reactivity, handling, and reaction conditions. For achieving high regioselectivity for the tertiary position, elemental bromine is effective. Milder agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used and may offer improved safety and handling.[3] N-Bromosuccinimide (NBS) is a versatile brominating agent, often used for radical brominations.[4][5]
Q6: How does reaction temperature influence the regioselectivity?
In many reactions, lower temperatures favor the kinetically controlled product, which is the one that forms fastest. Higher temperatures can allow for an equilibrium to be reached, favoring the thermodynamically more stable product.[6][7][8] For adamantane bromination, the tertiary substituted product is generally both the kinetic and thermodynamic product due to the stability of the tertiary intermediate. However, excessively high temperatures can lead to side reactions and potentially decrease selectivity.
Troubleshooting Guide: Regioselectivity Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of 2-bromoadamantane as a side product. | The reaction conditions are favoring a radical pathway (e.g., presence of light or radical initiators). | - Conduct the reaction in the dark to minimize photochemically induced radical formation.- Ensure the absence of radical initiators in your reagents.- If using a radical-based method is intended, be aware that a mixture of isomers is likely.[1] |
| Low yield of 1-bromoadamantane and unreacted starting material. | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature as specified in the protocol.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[2] |
| Formation of polybrominated products when targeting 1-bromoadamantane. | Contamination with a Lewis acid, or reaction conditions are too harsh. | - Ensure all glassware is thoroughly cleaned to remove any residual Lewis acids from previous reactions.- Avoid the use of any Lewis acid catalysts.[2]- Consider using a milder brominating agent like DBDMH.[3] |
| Inconsistent results between batches. | Purity of reagents or variability in reaction conditions. | - Use reagents of the same purity for all experiments.- Carefully control reaction parameters such as temperature, stirring rate, and addition rates. |
Data Presentation
Table 1: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Elemental Bromine (Br₂) (neat) | None | 85 - 110 | 9 | ~93 | [3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [3] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [3] |
Table 2: Regioselectivity in Adamantane Functionalization
| Reaction Type | Product Ratio (Tertiary:Secondary) | Conditions | Reference(s) |
| Oxidative Carbonylation | 2:1 | DTBP, CO, Benzyl alcohol | [1] |
| Hydroxylation (Theoretical) | 9.3:1 | 75 °C | [9] |
| Hydroxylation (Experimental) | 10.1:1 | 75 °C | [9] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Bromoadamantane with Elemental Bromine
This protocol is adapted from BenchChem.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane (10.0 g, 0.0734 mol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add liquid bromine (24 mL) to the flask.
-
Heating: Heat the reaction mixture to 85°C and maintain for 6 hours.
-
Temperature Increase: Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Cooling and Work-up: Allow the reaction to cool to room temperature overnight. Quench the excess bromine by carefully adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
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Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent like methanol to yield pure 1-bromoadamantane.
Protocol 2: Synthesis of 1-Bromoadamantane using DBDMH
This protocol is adapted from BenchChem.[3]
-
Reaction Setup: In a reaction vessel, dissolve adamantane in 25-30 mL of trichloromethane.
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. The optimal molar ratio of adamantane to DBDMH is 1:1.
-
Heating: Heat the reaction mixture to 65-70°C.
-
Reaction Time: Maintain the reaction at this temperature for 24-36 hours.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product to obtain 1-bromoadamantane.
Visualizations
Caption: General experimental workflow for the bromination of adamantane.
Caption: Decision logic for achieving desired adamantane bromination products.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 1,3,5-Tribromoadamantane Production
Welcome to the technical support center for the synthesis and scale-up of 1,3,5-tribromoadamantane. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of adamantane bromination. We will address common challenges encountered during laboratory synthesis and large-scale production, providing field-proven insights and troubleshooting protocols to ensure a successful, safe, and efficient process.
The synthesis of 1,3,5-tribromoadamantane is a cornerstone for creating advanced functional materials and pharmaceutical intermediates. The rigid, three-dimensional structure of the adamantane cage imparts unique properties like high thermal stability and lipophilicity. However, controlling the selective bromination at the tertiary bridgehead positions presents significant challenges, particularly when transitioning from bench-scale to pilot or industrial production. This guide synthesizes established chemical principles with practical, hands-on advice to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of 1,3,5-tribromoadamantane?
A1: The synthesis proceeds via an electrophilic substitution mechanism. Adamantane's bridgehead positions (C-1, C-3, C-5, and C-7) are tertiary carbons, which are particularly susceptible to electrophilic attack due to the stability of the resulting tertiary carbocation intermediates. Molecular bromine (Br₂) itself is a moderate electrophile. To achieve polybromination, a Lewis acid catalyst, such as aluminum bromide (AlBr₃), iron (III) bromide (FeBr₃), or even iron powder which reacts with bromine to form FeBr₃ in situ, is required.[1][2] The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that can sequentially attack the electron-rich C-H bonds at the bridgehead positions.[1]
Q2: Why is a Lewis acid catalyst essential for producing 1,3,5-tribromoadamantane?
A2: Without a catalyst, the bromination of adamantane typically stops at 1-bromoadamantane, even when using an excess of bromine. The introduction of the first electron-withdrawing bromine atom deactivates the adamantane cage, making subsequent substitutions more difficult. A Lewis acid is crucial because it acts as a halogen carrier, significantly increasing the electrophilicity of the bromine. This "super-electrophile" is potent enough to overcome the deactivating effect of the already-substituted bromine atoms, allowing the reaction to proceed to the di- and tri-substituted products.[1]
Q3: What are the primary byproducts in this reaction, and how can their formation be minimized?
A3: The primary byproducts are under-brominated species (1-bromoadamantane, 1,3-dibromoadamantane) and an over-brominated product (1,3,5,7-tetrabromoadamantane).[1][2] Their formation is a direct consequence of suboptimal reaction control.
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Under-bromination occurs from insufficient reaction time, low temperature, or inadequate amounts of bromine or catalyst.
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Over-bromination results from excessively harsh conditions, such as prolonged reaction times, high temperatures, or an over-stoichiometric amount of catalyst or bromine.[3] Minimizing these byproducts requires precise control over stoichiometry, temperature, and reaction duration. Close monitoring of the reaction's progress is key.
Q4: How can the progress of the adamantane bromination be monitored effectively?
A4: The reaction can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).[1]
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GC-MS is the preferred method as it provides a clear quantitative picture of the product distribution, allowing you to identify adamantane, 1-bromoadamantane, 1,3-dibromoadamantane, 1,3,5-tribromoadamantane, and 1,3,5,7-tetrabromoadamantane.
-
TLC offers a faster, more qualitative assessment. You can spot the starting material and the reaction mixture on a silica plate and elute with a nonpolar solvent like hexanes. The products will have different Rf values, allowing you to track the consumption of adamantane and the appearance of the brominated derivatives.
Q5: What are the critical safety considerations when handling bromine and Lewis acids at scale?
A5: Both molecular bromine and Lewis acids are hazardous and require strict safety protocols.
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Bromine is highly toxic, corrosive, and volatile.[4] It can cause severe chemical burns upon contact with skin and is extremely dangerous if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. A bromine spill kit and a sodium thiosulfate or sodium bisulfite solution for quenching should be readily available.[5]
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Lewis Acids (e.g., AlCl₃, Fe powder) are water-sensitive and can react violently with moisture, releasing heat and corrosive fumes (HBr).[3] Ensure all glassware is scrupulously dried, and the reaction is conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific problems you may encounter during the synthesis.
| Problem ID | Issue | Possible Cause(s) | Suggested Solutions & Scale-Up Considerations |
| T-01 | Low Yield of 1,3,5-Tribromoadamantane | 1. Incomplete Reaction: Insufficient time or temperature. 2. Catalyst Deactivation: Presence of moisture in reagents or glassware.[1] 3. Suboptimal Stoichiometry: Incorrect ratio of adamantane:bromine:catalyst. 4. Losses During Work-up: Product lost during quenching or filtration. | Solutions: • Optimize reaction time and temperature by monitoring with GC-MS. A typical procedure involves refluxing for several hours.[2] • Ensure all reagents are anhydrous and the reaction is protected from atmospheric moisture. • Systematically vary the molar ratios to find the optimum for your scale.[6] Scale-Up: At larger scales, inefficient stirring can create "dead spots" with poor mixing, leading to incomplete conversion. Ensure the reactor is equipped with an appropriate agitator (e.g., mechanical stirrer with sufficient torque) to maintain a homogeneous slurry. |
| T-02 | Excessive Over-Bromination (High levels of 1,3,5,7-Tetrabromoadamantane) | 1. Reaction Time Too Long: The reaction was allowed to proceed past the optimal point for tri-substitution. 2. Excess Reagents: Molar excess of bromine or Lewis acid catalyst.[3] 3. High Temperature: Elevated temperatures can accelerate the fourth bromination. | Solutions: • Establish a reaction endpoint via time-course analysis using GC-MS. • Carefully control the stoichiometry. Use adamantane as the limiting reagent. • Maintain a consistent temperature. For the synthesis of 1,3,5,7-tetrabromoadamantane, both a catalyst (AlCl₃) and reflux for 24 hours are often required, indicating these conditions favor over-bromination.[2] Scale-Up: Heat management is critical. The reaction is exothermic, and poor heat dissipation in a large reactor can lead to temperature spikes, promoting over-bromination. Use a jacketed reactor with a reliable cooling system and control the rate of addition of reagents to manage the exotherm. |
| T-03 | Product is a Mixture of Mono-, Di-, and Tri-bromoadamantane | 1. Insufficient Brominating Agent: Not enough bromine to achieve full tri-substitution. 2. Poor Catalyst Activity: Catalyst may be low quality, deactivated by moisture, or insufficient in quantity.[1] 3. Inadequate Mixing: Poor mass transfer between the solid adamantane, liquid bromine, and catalyst. | Solutions: • Ensure at least 3 equivalents of Br₂ are used per mole of adamantane, often with a slight excess. • Use a high-purity, anhydrous Lewis acid. Iron powder is a cost-effective and efficient choice for large-scale synthesis.[2] • Increase stirring speed to ensure the mixture is homogeneous. Scale-Up: The physical form of the reagents matters. Adamantane is a solid. Ensuring it remains well-suspended in the liquid bromine is key. The choice of agitator and baffling within the reactor can significantly impact suspension quality. |
| T-04 | Difficult Purification by Recrystallization | 1. Closely Related Byproducts: 1,3-dibromoadamantane and 1,3,5,7-tetrabromoadamantane have similar solubilities to the desired product. 2. Occlusion: Impurities become trapped within the crystal lattice of the product during rapid crystallization. 3. Wrong Solvent Choice: The solvent does not provide a sufficient solubility differential between hot and cold conditions. | Solutions: • Perform multiple, slow recrystallizations. Allow the solution to cool gradually to promote the formation of pure crystals.[2] • Screen different solvents. Alcohols (like isopropanol) or acetic acid are commonly used.[2][3] • If the product mixture is complex, consider a preliminary purification by column chromatography (on silica gel with a nonpolar eluent) before a final recrystallization, though this is less practical for very large scales. |
Visualizing the Process
Reaction Mechanism and Key Factors
The following diagram illustrates the catalytic cycle for the bromination of a single bridgehead position. This process repeats sequentially at the C-3 and C-5 positions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1,3,5,7-Tetrabromoadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
side reactions of 1,3,5-tribromoadamantane with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-tribromoadamantane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using organolithium reagents like n-butyllithium with 1,3,5-tribromoadamantane?
A1: When reacting 1,3,5-tribromoadamantane with organolithium reagents such as n-butyllithium, the primary goal is often a lithium-halogen exchange to form a lithiated adamantane species. However, several side reactions can occur, reducing the yield of the desired product. These include:
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Wurtz-Fittig Coupling: The newly formed organolithium intermediate can react with the starting material or other alkyl halides present in the reaction mixture. For example, the 1-lithio-3,5-dibromoadamantane can react with 1,3,5-tribromoadamantane.
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Elimination: Although less common for bridgehead positions, under certain conditions, especially with warming or the use of more sterically hindered bases, elimination of HBr could theoretically occur if any structural rearrangements take place, though this is highly unlikely for the rigid adamantane cage.
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Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong organolithium reagents, especially at temperatures above -78 °C.[1]
Q2: I am attempting a Grignard reaction with 1,3,5-tribromoadamantane and observing low yields of the desired product. What are the likely side reactions?
A2: The formation of Grignard reagents from adamantyl halides is known to be challenging due to the steric hindrance at the bridgehead positions.[2] This can lead to several side reactions that compete with the formation of the desired adamantylmagnesium bromide species:
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Reduction: The Grignard reagent can be protonated by any trace amounts of water or other protic sources in the reaction, leading to the formation of 1,3-dibromoadamantane or adamantane itself.
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Homocoupling (Wurtz-type reaction): Two adamantyl radicals can couple to form biadamantane derivatives. This is more likely if the reaction with magnesium is slow.[2]
Q3: During a Friedel-Crafts alkylation of an aromatic compound with 1,3,5-tribromoadamantane, I am getting a complex mixture of products. What could be the cause?
A3: Friedel-Crafts reactions with adamantyl halides can be prone to a couple of key side reactions that lead to product mixtures:[3][4]
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Over-alkylation (Polyalkylation): The initial alkylation product is often more reactive than the starting aromatic compound because the adamantyl group is electron-donating, activating the aromatic ring for further substitution.[3] This leads to the addition of multiple adamantyl groups to the aromatic ring.
-
Rearrangements: While the tertiary adamantyl cation is relatively stable, under strong Lewis acid conditions, rearrangements of the adamantane skeleton itself are possible, although less common than with more flexible alkyl groups.[5][6] More likely are hydride abstractions from the adamantane core by the carbocation, leading to further reactions.
Q4: What side products can be expected when reacting 1,3,5-tribromoadamantane with strong, non-nucleophilic bases like potassium tert-butoxide?
A4: The primary reaction expected with a strong, sterically hindered base is elimination. However, due to the bridgehead location of the bromine atoms in 1,3,5-tribromoadamantane, a standard E2 elimination is geometrically impossible. Side reactions could potentially include:
-
Proton Abstraction from Impurities: The strong base can react with any acidic protons present in the solvent or on impurities.
-
Substitution: Although potassium tert-butoxide is a poor nucleophile due to its bulk, at higher temperatures, S_N1-type substitution might occur to a small extent, yielding 1,3-dibromo-5-tert-butoxyadamantane.[7][8][9]
Troubleshooting Guides
Issue 1: Low Yield in Lithium-Halogen Exchange Reactions
Problem: The reaction of 1,3,5-tribromoadamantane with n-butyllithium results in a low yield of the desired lithiated product, with significant amounts of starting material remaining and the formation of side products.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) to prevent decomposition of the organolithium reagent.[1] Use of two or more equivalents of t-BuLi can sometimes drive the exchange to completion.[10] |
| Wurtz-Fittig Coupling | Add the organolithium reagent slowly to the solution of 1,3,5-tribromoadamantane to maintain a low concentration of the organolithium reagent.[11] |
| Reaction with Solvent | Maintain a low reaction temperature (-78 °C) to minimize deprotonation of ethereal solvents like THF.[1] |
| Protonation by Moisture | Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Issue 2: Formation of Multiple Products in Friedel-Crafts Alkylation
Problem: Friedel-Crafts alkylation of an arene with 1,3,5-tribromoadamantane using a Lewis acid catalyst (e.g., AlCl₃) yields a mixture of mono-, di-, and poly-alkylated products.
| Potential Cause | Troubleshooting Action |
| Over-alkylation (Polyalkylation) | Use a large excess of the aromatic substrate to increase the probability of the adamantyl electrophile reacting with the starting arene rather than the more activated product.[3] Consider using a less reactive aromatic substrate if possible. |
| Catalyst Activity | Use a milder Lewis acid catalyst (e.g., FeCl₃, InBr₃) to reduce the reactivity and minimize side reactions.[12] Ensure the catalyst is anhydrous and of high purity. |
| Reaction Temperature | Run the reaction at a lower temperature to improve selectivity and reduce the rate of side reactions. |
Experimental Protocols
Protocol 1: Lithium-Halogen Exchange of 1,3,5-Tribromoadamantane
This protocol describes a general procedure for the lithium-halogen exchange on 1,3,5-tribromoadamantane followed by quenching with an electrophile.
Materials:
-
1,3,5-Tribromoadamantane
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-tribromoadamantane (1.0 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation from 1,3,5-Tribromoadamantane (Conceptual)
This is a conceptual protocol, as the formation of a Grignard reagent from 1,3,5-tribromoadamantane is expected to be very challenging. High dilution and activated magnesium would be crucial.
Materials:
-
1,3,5-Tribromoadamantane
-
Magnesium turnings
-
Anhydrous THF
-
Iodine crystal (for activation)
Procedure:
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
Place magnesium turnings (3.5 equivalents) and a small iodine crystal in the reaction flask. Gently warm the flask until iodine vapor is observed, then cool to room temperature.
-
Add anhydrous THF to cover the magnesium.
-
In a separate flask, dissolve 1,3,5-tribromoadamantane (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1,3,5-tribromoadamantane solution to the magnesium suspension to initiate the reaction. Initiation may be slow and require gentle warming.
-
Once initiated, add the remaining 1,3,5-tribromoadamantane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at reflux for several hours, monitoring the consumption of the starting material by GC-MS analysis of quenched aliquots.
Visualizations
Caption: Troubleshooting workflow for low yields in lithium-halogen exchange reactions.
Caption: Competing pathways in the Friedel-Crafts alkylation of arenes with 1,3,5-tribromoadamantane.
References
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Solvent and Temperature for 1,3,5-Tribromoadamantane Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of solvent and temperature in reactions involving 1,3,5-tribromoadamantane.
Troubleshooting Guides
Issue 1: Low Yield of 1,3,5-Tribromoadamantane and Presence of Mono- and Di-brominated Byproducts
Question: My reaction is yielding a mixture of 1-bromoadamantane and 1,3-dibromoadamantane, with a low yield of the desired 1,3,5-tribromoadamantane. How can I improve the selectivity and yield?
Answer: The formation of a mixture of brominated adamantanes is a common issue and is often related to reaction conditions that are not optimized for trisubstitution. To favor the formation of 1,3,5-tribromoadamantane, consider the following:
-
Catalyst: The use of a Lewis acid catalyst is essential for achieving higher degrees of bromination.[1] Without a catalyst, monobromination is generally favored. Iron powder, which reacts with bromine to form iron(III) bromide (FeBr₃), is an effective and commonly used catalyst for producing polybrominated adamantanes.[1]
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion to the trisubstituted product. For the synthesis of 1,3,5-tribromoadamantane, a prolonged reaction time at reflux is typically required.[1]
-
Molar Ratio of Bromine: An excess of bromine is necessary to drive the reaction towards trisubstitution. Using bromine as both the reactant and the solvent is a standard and effective procedure.[1]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield of 1,3,5-tribromoadamantane.
Issue 2: Formation of Over-Brominated Products (e.g., 1,3,5,7-Tetrabromoadamantane)
Question: My reaction is producing a significant amount of 1,3,5,7-tetrabromoadamantane. How can I prevent this over-bromination?
Answer: The formation of tetrabromoadamantane indicates that the reaction conditions are too harsh. While strong Lewis acids and high temperatures are needed for trisubstitution, excessive exposure can lead to further bromination.
-
Choice of Catalyst: While aluminum chloride (AlCl₃) is effective for producing tetrabromoadamantane, a milder Lewis acid like iron(III) bromide (formed in situ from iron powder) is more suitable for selectively obtaining the trisubstituted product.[1]
-
Reaction Monitoring: Careful monitoring of the reaction progress is crucial. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the consumption of starting material and the formation of different brominated species, allowing the reaction to be stopped at the optimal time.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of 1,3,5-tribromoadamantane?
A1: The most effective and commonly used method for the synthesis of 1,3,5-tribromoadamantane utilizes an excess of liquid bromine, which serves as both the reactant and the solvent (neat conditions).[1] This high concentration of bromine helps to drive the reaction to completion and achieve a high degree of substitution. While other solvents like chloroform are used in the work-up process, the reaction itself is typically performed in neat bromine.
Q2: What is the optimal temperature for the synthesis of 1,3,5-tribromoadamantane?
A2: The synthesis of 1,3,5-tribromoadamantane is typically carried out at the reflux temperature of bromine (approximately 59 °C) for an extended period, often 24 hours.[1] This sustained heating provides the necessary activation energy for the multiple substitution steps.
Q3: How can I purify the crude 1,3,5-tribromoadamantane?
A3: After quenching the excess bromine with a reducing agent like sodium bisulfite, the crude product can be purified by recrystallization. Methanol is a suitable solvent for the recrystallization of 1,3,5-tribromoadamantane.
Q4: Can I use other brominating agents besides liquid bromine?
A4: While other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are used for monobromination of adamantane in solvents like trichloromethane, achieving the trisubstituted product generally requires the more reactive conditions provided by liquid bromine in the presence of a Lewis acid.[2][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Brominated Adamantanes
| Target Product | Starting Material | Brominating Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1-Bromoadamantane | Adamantane | Bromine | Neat | 85°C for 6h, then 110°C for 3h | ~93 |
| 1,3-Dibromoadamantane | Adamantane | Bromine / Fe powder | Neat | Room temperature, 1-2h | >90 |
| 1,3,5-Tribromoadamantane | Adamantane | Bromine / Fe powder | Neat | Reflux, 24h | >90 |
| 1,3,5,7-Tetrabromoadamantane | Adamantane | Bromine / AlCl₃ | Neat | Reflux, 24h | ~80 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Key Experiment: Synthesis of 1,3,5-Tribromoadamantane
This protocol is adapted from a large-scale synthesis method and is designed to produce a high yield of 1,3,5-tribromoadamantane.[1]
Materials:
-
Adamantane
-
Liquid Bromine
-
Iron (Fe) powder
-
Crushed ice
-
Sodium sulfite (Na₂SO₃)
-
5% Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a reflux condenser, add 250 mL of bromine.
-
Catalyst Addition: To the bromine, add 22.0 g of Fe powder and stir the mixture for 30 minutes at room temperature.
-
Substrate Addition: Cool the mixture in an ice bath. Slowly add 68.0 g of adamantane in small portions over 1 hour with efficient stirring. A significant evolution of HBr gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite. Stir until the brown color of bromine disappears.
-
Isolation: Filter the solid product and wash it with 100 mL of 5% HCl, followed by 0.5 L of water.
-
Purification: Dry the product in air. Recrystallize the crude product from methanol to obtain pure 1,3,5-tribromoadamantane.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1,3,5-tribromoadamantane.
References
Technical Support Center: Prevention of Polybrominated Adamantanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of polybrominated adamantanes during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degree of adamantane bromination?
A1: The extent of adamantane bromination is primarily controlled by the reaction conditions. Key factors include the choice and amount of catalyst, the molar ratio of bromine to adamantane, reaction time, and temperature. The use of a Lewis acid catalyst is necessary to achieve higher degrees of substitution.[1] Without a catalyst, monobromination is favored.[1]
Q2: How can I selectively synthesize 1-bromoadamantane and avoid polybrominated products?
A2: To selectively obtain 1-bromoadamantane, it is crucial to avoid the use of Lewis acid catalysts.[1] A common method involves refluxing adamantane with an excess of liquid bromine.[1] Another approach utilizes milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can improve selectivity and yield.[1][2]
Q3: What is the role of a Lewis acid in the bromination of adamantane?
A3: Lewis acids, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), act as catalysts to increase the electrophilicity of bromine.[1] They polarize the Br-Br bond, which facilitates the electrophilic attack on the adamantane substrate and enables the substitution of multiple hydrogen atoms at the bridgehead positions.[1] This catalytic action is essential for the synthesis of di-, tri-, and tetrabromoadamantane.[1]
Q4: How can I monitor the progress of my adamantane bromination reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For TLC analysis, you can spot the starting material, the reaction mixture, and a co-spot on a TLC plate to track the consumption of adamantane and the formation of brominated products.[1] GC-MS provides a more detailed analysis of the product distribution, allowing for the identification of different brominated species.[1]
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of mono- and di-bromoadamantane when I am targeting only monobromination.
-
Possible Cause: The presence of trace amounts of a Lewis acid catalyst or overly harsh reaction conditions can promote further bromination.[1]
-
Suggested Solution:
-
Ensure all glassware is meticulously cleaned to remove any residual Lewis acids from previous reactions.
-
Using adamantane as the limiting reagent can help favor monobromination.[1]
-
Boiling adamantane with bromine without a catalyst is a reliable method for synthesizing 1-bromoadamantane.[1]
-
Consider using a milder brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1]
-
Problem 2: I am attempting to synthesize 1,3-dibromoadamantane, but the yield is low, and I have a significant amount of starting material remaining.
-
Possible Cause: Inadequate catalyst activity or insufficient reaction time can lead to incomplete conversion.[1]
-
Suggested Solution:
-
Use a freshly sublimed or high-purity Lewis acid catalyst, such as aluminum bromide, to ensure maximum activity.
-
Increase the reaction time or temperature according to established protocols to drive the reaction to completion.
-
Ensure the molar ratio of bromine to adamantane is appropriate for disubstitution.
-
Problem 3: The purification of 1-bromoadamantane by recrystallization results in an oily precipitate instead of crystals.
-
Possible Cause: The compound may be "oiling out," which can occur if the solution is supersaturated, cooled too quickly, or if significant impurities are present, lowering the mixture's melting point.[3][4]
-
Suggested Solution:
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 1-Bromoadamantane
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [2][5] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [5][6] |
| Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [5][7] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Bromoadamantane [1]
-
In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 30 g).
-
Carefully add liquid bromine (e.g., 24 mL) to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
After cooling, quench the excess bromine with a saturated aqueous solution of sodium bisulfite.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.
Protocol 2: Synthesis of 1,3-Dibromoadamantane [1]
-
To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath.
-
Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.
-
Stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.
-
Triturate the solid until the brown color of bromine disappears.
-
Filter the product, wash with 5% HCl and then with water, and dry.
-
Recrystallize from 2-propanol to obtain pure 1,3-dibromoadamantane.
Visualizations
Caption: Selective bromination pathway of adamantane.
Caption: Troubleshooting workflow for monobromination.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 7. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
Technical Support Center: Isolating Pure 1,3,5-Tribromoadamantane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup and purification of 1,3,5-tribromoadamantane.
Troubleshooting Guide
Encountering issues during the isolation of 1,3,5-tribromoadamantane is common due to the nature of the bromination reaction. The following table addresses specific problems users might face.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Crude Product | Incomplete reaction; insufficient reaction time or inadequate catalyst activity. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting material.[1] Ensure the catalyst (e.g., Fe powder, AlCl₃) is active and used in the correct amount under anhydrous conditions.[1] |
| Product is a Mixture of Di-, Tri-, and Tetra-brominated Adamantanes | Reaction conditions are not optimized for the desired trisubstituted product. The extent of bromination is highly dependent on catalysts and reaction time.[1][2] | To favor 1,3,5-tribromoadamantane, use a Lewis acid catalyst like Fe powder and reflux in excess bromine for an extended period (e.g., 24 hours).[2] Shorter reaction times may favor the di-substituted product, while stronger catalysts like AlCl₃ can lead to the tetra-substituted product.[2] |
| Crude Product has a Persistent Yellow or Brown Color | Residual bromine or iodine monochloride is present in the solid. | During the workup, quench excess bromine by adding a saturated aqueous solution of a reducing agent like sodium bisulfite or sodium sulfite until the color disappears.[1][2] Wash the filtered solid thoroughly with water. |
| Difficulty Filtering the Precipitated Product | The product has oiled out or formed very fine particles. | Ensure the reaction mixture is completely cooled, preferably in an ice-water bath, to maximize precipitation of the solid product before filtration.[3][4] If the product oils out during recrystallization, try adding a small amount of a "poor" solvent to the hot solution or using a different solvent system. |
| Poor Recovery After Recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. Too much solvent was used. | Select a solvent where the compound has high solubility when hot and low solubility when cold; alcohols like 2-propanol or ethanol are often effective.[2][5] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Cool the solution slowly and then in an ice bath to maximize crystal formation.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I effectively quench the excess bromine after the reaction?
A1: After cooling the reaction mixture, it should be carefully poured into a mixture of crushed ice and a reducing agent.[2] A saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) is typically used.[1][2] The mixture should be stirred until the characteristic brown color of bromine is no longer visible. This indicates that the excess halogen has been reduced to bromide ions.
Q2: What is the best solvent for recrystallizing 1,3,5-tribromoadamantane?
A2: The ideal recrystallization solvent dissolves the compound well at its boiling point but poorly at room temperature.[5][6] For polyhalogenated alkanes like 1,3,5-tribromoadamantane, polar solvents are often a good choice.[5] Published procedures have successfully used 2-propanol for purification.[2] It is always recommended to perform small-scale solubility tests with solvents like methanol, ethanol, or acetone/water mixtures to find the optimal system for your specific crude product.[5]
Q3: My purified product still shows impurities by GC-MS. What are my options?
A3: If recrystallization does not yield a product of sufficient purity, column chromatography is a higher-resolution alternative.[5] Given the non-polar nature of brominated adamantanes, a normal-phase silica gel column with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) would be appropriate.[5] Alternatively, a second recrystallization, potentially with a different solvent system, may be effective.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 1,3,5-tribromoadamantane can be confirmed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for determining the distribution of different brominated species and identifying any remaining starting material.[1] Melting point analysis is a simple and effective way to assess purity; pure 1,3,5-tribromoadamantane has a distinct melting point, and a broad melting range typically indicates the presence of impurities.
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and recrystallization of 1,3,5-tribromoadamantane following its synthesis.
1. Quenching the Reaction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[2]
-
Slowly and carefully pour the cooled reaction mixture into the ice/sulfite slurry with efficient stirring. Continue stirring until the brown color of excess bromine disappears.[2]
2. Isolation of Crude Product:
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake on the funnel first with 5% aqueous HCl, followed by copious amounts of water to remove any remaining salts.[2]
-
Allow the crude product to air-dry or dry it in a vacuum oven.
3. Purification by Recrystallization:
-
Place the dry crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 2-propanol) and heat the mixture with stirring until the solid completely dissolves.[2][5]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.[7]
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.[5]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
| Parameter | Value | Reference |
| Synthesis Method | Bromination of adamantane with excess bromine and Fe powder catalyst | [2] |
| Reaction Time | 24 hours | [2] |
| Reaction Condition | Reflux | [2] |
| Purification Method | Recrystallization | [2] |
| Recrystallization Solvent | 2-Propanol | [2] |
| Typical Yield | >90% | [2] |
Process Workflow Diagram
The following diagram illustrates the key stages of the workup and purification procedure for isolating pure 1,3,5-tribromoadamantane.
Caption: Experimental workflow for the workup and purification of 1,3,5-tribromoadamantane.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 1,3,5-Tribromoadamantane and 1,3-Dibromoadamantane
For Researchers, Scientists, and Drug Development Professionals
The rigid, tricyclic adamantane core is a privileged scaffold in medicinal chemistry and materials science, imparting unique physicochemical properties such as lipophilicity, thermal stability, and a well-defined three-dimensional structure. Functionalization of the adamantane cage, particularly at its bridgehead positions, provides access to a diverse range of derivatives with potential therapeutic and material applications. Among the key starting materials for such derivatization are the brominated adamantanes. This guide provides an objective comparison of the synthetic utility of 1,3,5-tribromoadamantane and 1,3-dibromoadamantane, supported by experimental data and detailed protocols.
Introduction to 1,3,5-Tribromoadamantane and 1,3-Dibromoadamantane
1,3-Dibromoadamantane and 1,3,5-tribromoadamantane are polyhalogenated derivatives of adamantane, with bromine atoms situated at the tertiary bridgehead carbons. These bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, providing a gateway to di- and tri-substituted adamantane derivatives. The reactivity of these compounds is largely dictated by the stability of the resulting bridgehead carbocation, favoring SN1-type reaction pathways.
The choice between 1,3-dibromoadamantane and 1,3,5-tribromoadamantane as a synthetic precursor depends on the desired degree and pattern of functionalization on the adamantane core. While 1,3-dibromoadamantane is a versatile starting material for C2-symmetric and other disubstituted adamantane derivatives, 1,3,5-tribromoadamantane offers a unique platform for the synthesis of C3-symmetric, tri-functionalized adamantane scaffolds.
Comparative Synthesis and Reactivity
Both 1,3-dibromoadamantane and 1,3,5-tribromoadamantane are typically synthesized via the direct bromination of adamantane. The degree of bromination is controlled by the reaction conditions, including the choice of brominating agent and the use of a catalyst.
Due to the electron-withdrawing nature of the bromine atoms, the reactivity of the C-Br bonds in nucleophilic substitution reactions can be influenced by the number of bromine substituents. While direct comparative kinetic studies are not extensively documented, it is generally understood that the stability of the bridgehead carbocation intermediate plays a crucial role. The introduction of additional bromine atoms can have a modest inductive effect, potentially influencing the rate of carbocation formation. However, for practical synthetic purposes, both compounds readily undergo substitution with a variety of nucleophiles under appropriate conditions.
Synthetic Applications and Performance Data
The primary utility of 1,3-dibromoadamantane and 1,3,5-tribromoadamantane lies in their conversion to other di- and tri-substituted adamantane derivatives through nucleophilic substitution reactions. Below, we compare their performance in the synthesis of key derivatives.
Table 1: Synthesis of Di- and Tri-aminoadamantanes
| Starting Material | Product | Reagents | Solvent | Reaction Conditions | Yield |
| 1,3-Dibromoadamantane | 1,3-Diaminoadamantane | Urea, Trifluoroacetic Acid | Diphenyl ether | 180 °C, 1.5 h | 68.9-71.2%[1] |
| 1,3,5-Tribromoadamantane | 1,3,5-Triaminoadamantane | Not reported | Not reported | Not reported | Not reported |
Note: A direct, high-yielding protocol for the synthesis of 1,3,5-triaminoadamantane from 1,3,5-tribromoadamantane via a one-step nucleophilic substitution is not well-documented in the reviewed literature, suggesting potential synthetic challenges for multiple substitutions.
Table 2: Synthesis of Di- and Tri-hydroxyadamantanes
| Starting Material | Product | Reagents | Solvent | Reaction Conditions | Yield |
| 1,3-Dibromoadamantane | 1,3-Adamantanediol | Pyridine, Water | Pyridine/Water | Reflux | Not specified |
| 1,3-Dibromoadamantane | 1,3-Adamantanediol | Acetone, Water | Acetone/Water | Reflux, 3 h | Not specified |
| 1,3,5-Tribromoadamantane | 1,3,5-Adamantanetriol | Ag₂SO₄, H₂SO₄ | Water/H₂SO₄ | 80 °C, 3 h | 51%[2] |
Experimental Protocols
Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane[1]
Experimental Workflow:
References
A Comparative Guide to the Reactivity of Halogenated Adamantanes
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage is a versatile scaffold in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure and lipophilicity. Functionalization of the adamantane core often begins with halogenation, making the reactivity of the resulting haloadamantanes a critical consideration in synthetic design. This guide provides an objective comparison of the reactivity of 1-fluoroadamantane, 1-chloroadamantane, 1-bromoadamantane, and 1-iodoadamantane in three key reaction types: nucleophilic substitution (S_N_1), free-radical halogenation, and Friedel-Crafts alkylation. The information presented is supported by experimental data and includes detailed protocols to aid in experimental design.
Nucleophilic Substitution (S_N_1) Reactions
Due to the bridgehead location of the halogen and the inherent steric hindrance of the cage structure, 1-haloadamantanes exclusively undergo nucleophilic substitution via a unimolecular (S_N_1) mechanism. This process involves the formation of a stable tertiary adamantyl carbocation as the rate-determining step. The reactivity of the haloadamantane is therefore primarily dictated by the ability of the halogen to act as a leaving group.
The stability of the halide anion increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻), which corresponds to an increase in the leaving group's ability. Consequently, the rate of S_N_1 reactions for 1-haloadamantanes follows a predictable trend.
Comparative Data for S_N_1 Solvolysis
| Halogenated Adamantane | Halogen | Leaving Group Ability | Relative S_N_1 Reactivity | Solvolysis Rate Constant (k, s⁻¹) in 80% Ethanol at 25°C |
| 1-Iodoadamantane | I | Excellent | Highest | Not available, but expected to be the fastest |
| 1-Bromoadamantane | Br | Good | High | ~1.3 x 10⁻⁶[1] |
| 1-Chloroadamantane | Cl | Moderate | Moderate | Significantly slower than 1-bromoadamantane |
| 1-Fluoroadamantane | F | Poor | Lowest | Extremely slow, often considered unreactive under standard S_N_1 conditions |
It is noteworthy that the solvolysis of 1-bromoadamantane is approximately 1000 times slower than that of tert-butyl bromide under similar conditions, highlighting the influence of the rigid adamantyl cage on carbocation stability and reactivity.[1][2]
Experimental Protocol: Comparative S_N_1 Solvolysis Rate Determination
This protocol describes a method to compare the solvolysis rates of 1-chloroadamantane and 1-bromoadamantane in aqueous ethanol by monitoring the production of the corresponding hydrohalic acid (HCl or HBr) via titration with a standardized sodium hydroxide solution.
Materials:
-
1-Chloroadamantane
-
1-Bromoadamantane
-
80% Ethanol (v/v)
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator solution
-
Acetone
-
Distilled water
-
Constant temperature bath (25°C)
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Reaction Setup: In separate Erlenmeyer flasks, place a known volume of 80% ethanol. Allow the flasks to equilibrate to 25°C in the constant temperature bath.
-
Initiation: Prepare a stock solution of each haloadamantane in a minimal amount of acetone. To initiate the reaction, add a precise volume of the haloadamantane stock solution to its respective flask of aqueous ethanol and immediately start the stopwatch.
-
Titration: Add a few drops of phenolphthalein indicator to each reaction mixture. At regular time intervals, titrate the generated acid with the standardized 0.01 M NaOH solution to a faint pink endpoint. Record the volume of NaOH used and the corresponding time.
-
Data Analysis: The rate of reaction can be determined by plotting the volume of NaOH added versus time. For an S_N_1 reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line with a slope equal to the negative of the first-order rate constant (k), where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t.
Free-Radical Halogenation
In contrast to nucleophilic substitution, the reactivity of halogens in free-radical reactions follows the opposite trend, with fluorine being the most reactive and iodine being the least. This is due to the bond dissociation energies of the diatomic halogens and the energetics of the propagation steps in the radical chain reaction. Free-radical halogenation of adamantane itself is a common method for introducing a halogen at the bridgehead position.
Reactivity and Selectivity in Free-Radical Halogenation
| Halogen | Relative Reactivity | Selectivity |
| Fluorine (F₂) | Highest (Explosive) | Low |
| Chlorine (Cl₂) | High | Low |
| Bromine (Br₂) | Moderate | High |
| Iodine (I₂) | Lowest (Often unreactive) | N/A |
Chlorination of alkanes is generally a non-selective process, leading to a mixture of products. Bromination, on the other hand, is highly selective, favoring the substitution of tertiary hydrogens due to the greater stability of the resulting tertiary radical. For instance, in the free-radical halogenation of propane, bromination yields 97% of the 2-bromopropane, whereas chlorination gives a mixture of 1-chloropropane and 2-chloropropane in a ratio closer to 1:1.
Experimental Protocol: Competitive Free-Radical Bromination of Adamantane
This protocol allows for the direct bromination of adamantane at the bridgehead position.
Materials:
-
Adamantane
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
UV lamp
-
Reflux condenser
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane in CCl₄.
-
Initiation: Add the brominating agent (Br₂ or NBS) and a catalytic amount of the radical initiator.
-
Reaction: Irradiate the mixture with a UV lamp while heating to reflux. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and quench any unreacted bromine with a saturated solution of sodium thiosulfate.
-
Isolation and Analysis: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product distribution can be analyzed by GC-MS to determine the yield of 1-bromoadamantane.
Friedel-Crafts Alkylation
1-Haloadamantanes are excellent substrates for Friedel-Crafts alkylation of aromatic compounds. Similar to S_N_1 reactions, the reaction proceeds through the formation of the adamantyl carbocation, and therefore, the reactivity is dependent on the leaving group ability of the halogen.
Reactivity in Friedel-Crafts Alkylation
The expected order of reactivity for the Friedel-Crafts alkylation of an aromatic substrate with 1-haloadamantanes is:
1-Iodoadamantane > 1-Bromoadamantane > 1-Chloroadamantane
While 1-iodoadamantane is the most reactive, 1-bromoadamantane and 1-chloroadamantane are also commonly used, often with stronger Lewis acid catalysts to facilitate the reaction.
Quantitative Data for Friedel-Crafts Alkylation of Benzene
| Halogenated Adamantane | Catalyst | Product | Yield (%) |
| 1-Bromoadamantane | InBr₃ (5 mol%) | 1-Adamantylbenzene | 91[3] |
| 1-Chloroadamantane | AlCl₃ | 1-Adamantylbenzene | Yields are generally good but may require more forcing conditions than with 1-bromoadamantane. |
Experimental Protocol: Comparative Friedel-Crafts Alkylation
This protocol describes a general procedure for comparing the reactivity of 1-chloroadamantane and 1-bromoadamantane in the Friedel-Crafts alkylation of benzene.
Materials:
-
1-Chloroadamantane
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
Lewis acid catalyst (e.g., AlCl₃ or InBr₃)
-
Anhydrous dichloromethane (DCM, as solvent if needed)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: To separate flame-dried round-bottom flasks under an inert atmosphere, add the aromatic substrate (benzene) and the Lewis acid catalyst. Cool the mixtures in an ice bath.
-
Addition of Alkyl Halide: Slowly add the 1-haloadamantane to the respective stirred mixtures.
-
Reaction: Allow the reactions to proceed at a controlled temperature (e.g., room temperature) and monitor their progress by TLC or GC.
-
Work-up: Quench the reactions by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Analysis: Extract the products with an organic solvent, wash the organic layer, dry it, and concentrate it. The yield of the 1-adamantylbenzene from each reaction can be determined and compared.
Visualization of Reactivity Principles
The following diagrams illustrate the key factors governing the reactivity of halogenated adamantanes in S_N_1 and free-radical reactions.
Caption: S_N_1 reactivity is governed by leaving group ability.
Caption: Halogen reactivity and selectivity in free-radical reactions.
References
A Comparative Guide to the Biological Activity of Polybrominated Adamantane Derivatives: A Frontier in Drug Discovery
Introduction: The Adamantane Scaffold – A Privileged Structure in Medicinal Chemistry
To researchers, scientists, and professionals in drug development, the adamantane moiety represents a cornerstone of medicinal chemistry. Its unique, rigid, and lipophilic cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability.[1][2] This guide provides an in-depth technical comparison of the biological activities of polybrominated adamantane derivatives, with a particular focus on the untapped potential of the 1,3,5-tribromoadamantane scaffold. While direct comparative data on a wide array of 1,3,5-tribromoadamantane derivatives remains an emerging field, this guide will synthesize existing knowledge on related adamantane compounds to provide a forward-looking perspective for researchers.
The introduction of bromine atoms to the adamantane core serves as a versatile synthetic handle, allowing for further functionalization and the exploration of a diverse chemical space.[3] Moreover, the electronic and steric properties of bromine can significantly influence the biological activity of the parent molecule. This guide will delve into the synthesis, potential biological activities, and experimental protocols relevant to the study of these intriguing compounds.
Synthetic Strategies for Polybrominated Adamantanes: A Step-by-Step Workflow
The synthesis of polybrominated adamantanes typically involves the electrophilic bromination of the adamantane core. The bridgehead positions are particularly susceptible to substitution due to the stability of the resulting carbocation intermediates.
Experimental Protocol: Synthesis of 1,3,5-Tribromoadamantane
This protocol outlines a general procedure for the synthesis of 1,3,5-tribromoadamantane, a key starting material for the generation of diverse derivatives.
Materials:
-
Adamantane
-
Anhydrous Bromine (Br₂)
-
A suitable Lewis acid catalyst (e.g., AlBr₃, FeCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve adamantane in the anhydrous solvent.
-
Catalyst Addition: Carefully add the Lewis acid catalyst to the solution while stirring.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add anhydrous bromine dropwise from the dropping funnel. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over crushed ice.
-
Neutralization: Add a saturated solution of sodium bisulfite to remove excess bromine, followed by a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1,3,5-tribromoadamantane.
Diagram of the Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 1,3,5-tribromoadamantane.
Comparative Biological Activities: A Landscape of Potential
While comprehensive comparative studies on 1,3,5-tribromoadamantane derivatives are limited, we can infer their potential biological activities by examining related adamantane compounds. The lipophilic and rigid nature of the adamantane cage is a recurring motif in compounds with diverse pharmacological effects.
Antiviral Activity
Adamantane derivatives have a rich history in antiviral drug discovery, with amantadine and rimantadine being notable examples targeting the M2 proton channel of the influenza A virus.[4][5][6] The introduction of bromine atoms could modulate the lipophilicity and electronic properties of the adamantane cage, potentially leading to enhanced viral entry inhibition or interaction with other viral targets.
Table 1: Antiviral Activity of Selected Adamantane Derivatives
| Derivative Class | Virus Target | Reported Activity (IC₅₀) | Reference |
| Aminoadamantanes | Influenza A | Varies with strain | [4][5][6] |
| Spiro-aminoadamantanes | Influenza A | Lower than amantadine for some derivatives | [5][6] |
| Azole-adamantanes | Influenza A (rimantadine-resistant) | Higher activity than rimantadine | [3] |
This table presents data from related adamantane derivatives to highlight the potential for antiviral activity in polybrominated analogs. Direct testing of 1,3,5-tribromoadamantane derivatives is required to confirm this potential.
Anticancer Activity
The cytotoxic potential of adamantane derivatives against various cancer cell lines is an active area of research.[7] The bulky and lipophilic nature of the adamantane scaffold can facilitate interactions with cellular membranes and hydrophobic pockets of proteins, potentially disrupting cancer cell signaling pathways. The introduction of bromine atoms could further enhance these interactions. For instance, adamantane derivatives have been explored as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases and cancer.[2]
Table 2: Cytotoxicity of Selected Adamantane Derivatives
| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Adamantane-linked 1,2,4-triazoles | Various human tumor cell lines | Potent inhibitory activity for some derivatives | |
| Imidazolyl-1,3,5-triazines | Human breast cancer cell lines | Significant cytotoxic activity | [8] |
| Adamantyl-substituted triazines | HCT-116 (colorectal) | IC₅₀ as low as 0.87 nM for some derivatives | [9] |
This table showcases the anticancer potential of adamantane derivatives, suggesting that 1,3,5-tribromoadamantane could serve as a scaffold for novel cytotoxic agents.
Antimicrobial Activity
The ability of adamantane derivatives to interact with microbial membranes makes them promising candidates for the development of new antimicrobial agents.[10] The substitution pattern on the adamantane core can be tuned to optimize activity against specific bacterial or fungal strains.
Mechanism of Action: Unraveling the Molecular Pathways
The precise mechanisms of action for 1,3,5-tribromoadamantane derivatives are yet to be elucidated. However, based on the broader class of adamantane compounds, several potential pathways can be hypothesized.
Diagram of Potential Signaling Pathway Interactions:
Caption: Hypothesized mechanisms of action for polybrominated adamantane derivatives.
Future Directions and Conclusion
The exploration of 1,3,5-tribromoadamantane derivatives represents a compelling frontier in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the known biological activities of other adamantane analogs, provides a strong rationale for further investigation.
Key areas for future research include:
-
Synthesis of diverse libraries: Systematic derivatization of the 1,3,5-tribromoadamantane core to explore a wide range of functional groups and their impact on biological activity.
-
Comprehensive biological screening: Evaluation of these new derivatives against a broad panel of viral, bacterial, and cancer cell line targets.
-
Structure-Activity Relationship (SAR) studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.[10][11]
-
Mechanistic studies: In-depth investigation of the molecular mechanisms underlying the observed biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Characterization of 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the characterization of 1,3,5-tribromoadamantane. The following sections detail the principles, expected data, and experimental protocols for the most effective analytical methods to confirm the identity and purity of this halogenated adamantane derivative.
Spectroscopic Techniques: A Comparative Overview
A combination of spectroscopic methods is essential for the unambiguous characterization of 1,3,5-tribromoadamantane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies characteristic functional groups and bond vibrations.
Data Presentation: Summary of Spectroscopic Data
| Technique | Parameter | Expected Value/Observation for 1,3,5-Tribromoadamantane | Notes |
| ¹H NMR | Chemical Shift (δ) | ~2.7-3.0 ppm (methine proton, CH), ~2.2-2.5 ppm (methylene protons, CH₂) | The highly symmetric structure of the adamantane cage simplifies the spectrum. Bromine substitution deshields adjacent protons. |
| Multiplicity | Singlet (or very narrow multiplet) for the methine proton, Complex multiplet for the methylene protons | Due to the rigid cage structure, complex second-order coupling effects are often observed for the methylene protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~70-75 ppm (C-Br), ~50-55 ppm (-CH₂-), ~35-40 ppm (-CH-) | The chemical shifts are influenced by the electronegativity of the bromine atoms.[1] |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 370, 372, 374, 376 | The presence of three bromine atoms results in a characteristic isotopic pattern with a 1:3:3:1 intensity ratio. |
| Key Fragments | [M-Br]⁺, [M-2Br]⁺, [M-3Br]⁺, Adamantyl cation fragments | Fragmentation involves the sequential loss of bromine atoms and cleavage of the adamantane cage.[2] | |
| FT-IR | Vibrational Frequency (cm⁻¹) | C-H stretch: ~2850-2950 cm⁻¹, C-H bend: ~1450 cm⁻¹, C-Br stretch: ~500-600 cm⁻¹ | The C-Br stretch is a key diagnostic peak for the presence of the halogen. |
X-ray Crystallography: The Definitive Structure
Comparative Crystallographic Data for 1,3,5,7-Tetrabromoadamantane [3][4][5]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂Br₄ |
| Molecular Weight | 451.84 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.7669 (4) |
| b (Å) | 9.0612 (3) |
| c (Å) | 12.1493 (4) |
| β (°) | 98.529 (2) |
| Volume (ų) | 1281.06 (7) |
| Z | 4 |
| C-Br Bond Lengths (Å) | 1.964 (4) - 1.974 (4) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,3,5-tribromoadamantane in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of 1,3,5-tribromoadamantane in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 50-500). A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Analysis:
-
Identify the molecular ion cluster. Due to the three bromine atoms, expect a characteristic isotopic pattern for [C₁₀H₁₃Br₃]⁺ with peaks at approximately m/z 370, 372, 374, and 376 with a relative intensity ratio of 1:3:3:1.
-
Analyze the fragmentation pattern. Look for fragments corresponding to the loss of one, two, and three bromine atoms, as well as fragments arising from the adamantane cage.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation:
-
ATR: Place a small amount of the solid 1,3,5-tribromoadamantane sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the spectrometer and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Pay close attention to the C-H stretching and bending vibrations and the low-frequency C-Br stretching vibrations.
-
Single-Crystal X-ray Diffraction
Structure Determination of a Crystalline Solid
-
Crystal Growth: Grow single crystals of 1,3,5-tribromoadamantane suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation from a suitable solvent or recrystallization.
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
Visualizations
Logical Workflow for Characterization
Caption: A logical workflow for the comprehensive characterization of 1,3,5-tribromoadamantane.
Signaling Pathway (Illustrative)
While 1,3,5-tribromoadamantane is primarily a synthetic building block and does not have a known signaling pathway, the following is an illustrative example of a DOT script for a hypothetical biological interaction.
Caption: An illustrative diagram of a hypothetical signaling pathway involving a small molecule.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,3,5-Tribromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary synthetic route to 1,3,5-tribromoadamantane, a key intermediate in the synthesis of various bioactive molecules and functional materials. The analysis focuses on a cost-benefit evaluation, supported by experimental data, to aid researchers in selecting the most effective and economical synthesis strategy.
Data Presentation: A Head-to-Head Comparison
The direct bromination of adamantane using liquid bromine in the presence of a Lewis acid catalyst is the most widely reported and highest-yielding method for the synthesis of 1,3,5-tribromoadamantane. While alternative methods using other brominating agents or starting from functionalized adamantanes are theoretically possible, they are not well-documented in the scientific literature for the specific synthesis of the tri-substituted product, suggesting challenges in selectivity, yield, or overall efficiency.
| Metric | Direct Bromination with Liquid Bromine and Iron Catalyst |
| Starting Material | Adamantane |
| Brominating Agent | Liquid Bromine (Br₂) |
| Catalyst | Iron (Fe) powder |
| Solvent | Neat (excess bromine acts as solvent) |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours[1][2] |
| Reported Yield | > 90%[1] |
| Purity of Crude Product | High, requires recrystallization |
| Cost of Adamantane | ~$60-75/kg |
| Cost of Liquid Bromine | ~$200-400/kg[3] |
| Cost of Iron Powder | ~$40-60/kg |
| Safety Considerations | Liquid bromine is highly toxic, corrosive, and environmentally hazardous. Requires handling in a fume hood with appropriate personal protective equipment (PPE).[4][5][6] |
| Scalability | Demonstrated on a large scale (up to 0.5 kg).[1] |
Experimental Protocols
Key Experiment: Direct Bromination of Adamantane to 1,3,5-Tribromoadamantane
This protocol is adapted from established literature procedures for the selective synthesis of 1,3,5-tribromoadamantane.[1][2]
Materials:
-
Adamantane
-
Liquid Bromine
-
Iron powder
-
Sodium bisulfite solution (for quenching)
-
Methanol or 2-propanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane.
-
In a well-ventilated fume hood, carefully add an excess of liquid bromine to the flask. The excess bromine will serve as the reaction solvent.
-
Add a catalytic amount of iron powder to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The reaction should be monitored for the consumption of adamantane and the formation of the desired product via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears. This should be done in an ice bath to control the exothermic reaction.
-
The solid product will precipitate out of the solution. Isolate the solid by filtration.
-
Wash the solid product thoroughly with water to remove any inorganic salts.
-
Dry the crude 1,3,5-tribromoadamantane.
-
For further purification, recrystallize the crude product from a suitable solvent such as methanol or 2-propanol to obtain pure 1,3,5-tribromoadamantane as a crystalline solid.
Mandatory Visualization
Logical Workflow for the Synthesis of 1,3,5-Tribromoadamantane
Caption: Workflow for the direct bromination of adamantane to 1,3,5-tribromoadamantane.
Cost-Benefit Analysis Logic
Caption: Key factors in the cost-benefit analysis of 1,3,5-tribromoadamantane synthesis.
Concluding Remarks
The synthesis of 1,3,5-tribromoadamantane via direct bromination of adamantane with liquid bromine and an iron catalyst remains the most practical and efficient method documented to date. The primary benefits of this route are its high yield, good selectivity, and proven scalability. However, the significant costs are associated not only with the raw materials, particularly the volatile and hazardous liquid bromine, but also with the stringent safety measures required for its handling and disposal.
For researchers and drug development professionals, the choice of this synthetic route necessitates a careful consideration of the trade-off between its high efficiency and the inherent safety and handling challenges. While the development of alternative, safer brominating agents for the tri-bromination of adamantane would be a welcome advancement, the current literature suggests that the direct bromination method, when performed with the appropriate safety protocols, is the most reliable and cost-effective approach for obtaining 1,3,5-tribromoadamantane on a laboratory and pilot-plant scale.
References
1,3,5-Tribromoadamantane: A Superior Building Block in Polycyclic Scaffolds for Drug Discovery
An objective comparison of 1,3,5-tribromoadamantane with other polyhalogenated compounds reveals its advantages in the synthesis of complex, three-dimensional molecules crucial for modern drug development. Its unique rigid structure and predictable reactivity make it a valuable scaffold for creating novel therapeutics.
In the landscape of medicinal chemistry, the adamantane cage is a highly sought-after motif due to its lipophilicity and rigid, three-dimensional structure, which can lead to improved drug-target interactions. 1,3,5-Tribromoadamantane serves as a key starting material for the synthesis of tri-substituted adamantane derivatives, offering three reactive sites for the introduction of diverse functional groups. This guide provides a comparative analysis of 1,3,5-tribromoadamantane against other polyhalogenated compounds, supported by experimental data, to highlight its utility for researchers, scientists, and drug development professionals.
Reactivity and Performance: A Comparative Overview
The reactivity of halogenated adamantanes is primarily governed by their ability to form stable carbocations at the bridgehead positions, facilitating SN1-type nucleophilic substitution reactions. Due to the caged structure, SN2 reactions are sterically hindered. This predictable reactivity is a significant advantage in multi-step syntheses.
Nucleophilic Substitution: Amination and Hydrolysis
The introduction of amino and hydroxyl groups are fundamental transformations in drug development, as they can significantly impact a molecule's solubility, polarity, and ability to interact with biological targets.
Amination: The synthesis of polyamino adamantanes is of great interest for their potential therapeutic applications. While a direct, high-yield protocol for the triamination of 1,3,5-tribromoadamantane is not extensively documented, the successful synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane provides a strong precedent.[1] The use of trifluoroacetic acid as a catalyst is crucial in facilitating the cleavage of the C-Br bond to form the adamantyl carbocation, which then reacts with the amine source.[1]
Hydrolysis: The conversion of 1,3,5-tribromoadamantane to 1,3,5-adamantanetriol is a key transformation that introduces three hydroxyl groups. This triol can then be further functionalized. The hydrolysis of the bromo-derivatives is a known process for creating these polyol adamantanes.[2]
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diamination | 1,3-Dibromoadamantane | Urea, Trifluoroacetic Acid | Diphenyl ether | 180 | 1.5 | 71.2 | [1] |
| Trihydroxylation | 1,3,5-Tribromoadamantane | (Hydrolysis) | - | - | - | (Implied) | [2] |
Table 1: Comparative data for nucleophilic substitution reactions on polybromoadamantanes. The data for the diamination of 1,3-dibromoadamantane suggests a viable route for the corresponding tri-substituted derivative.
In contrast to the well-behaved reactivity of bromoadamantanes, other polyhalogenated cyclic compounds can be significantly less reactive. For instance, nucleophilic substitution reactions on 1,4-dibromobicyclo[2.2.2]octane have been reported to be challenging, with starting material often being recovered unchanged under typical substitution conditions.[3] This inertness limits its utility as a versatile building block for introducing functional groups.
Experimental Protocols
General Procedure for Amination of Polybromoadamantanes (Adapted from the synthesis of 1,3-diaminoadamantane)[1]
A mixture of the polybromoadamantane (1 equivalent), urea (3 equivalents per bromine atom), and trifluoroacetic acid in a high-boiling solvent such as diphenyl ether is heated at a high temperature (e.g., 180°C) for several hours. After cooling, the reaction mixture is worked up by acidification, neutralization, and extraction to yield the polyaminoadamantane.
Alternative Polyhalogenated Scaffolds
While 1,3,5-tribromoadamantane stands out for its reactivity and rigid structure, other polyhalogenated compounds are used in organic synthesis, though often with different applications and limitations.
-
Polychlorinated Alkanes: These are typically used as solvents, flame retardants, or in the production of refrigerants.[4] Their reactivity in nucleophilic substitution for the purpose of building complex molecules is less predictable and often less efficient than that of their brominated adamantane counterparts.
-
Polybrominated Acyclic Alkanes (e.g., 1,2,4-Tribromobutane): These compounds are susceptible to nucleophilic substitution, but their conformational flexibility can lead to a mixture of products and less defined three-dimensional structures compared to the rigid adamantane core.[5]
-
Polybrominated Aromatic Compounds (e.g., 1,3,5-Tribromobenzene): The bromine atoms on an aromatic ring are generally less reactive towards nucleophilic substitution unless activated by electron-withdrawing groups. Their synthetic utility lies more in cross-coupling reactions.[6][7]
-
Other Polycyclic Halides (e.g., Polyhalogenated Cubanes): While possessing a rigid three-dimensional structure, the synthesis and functionalization of these strained ring systems can be more complex and less straightforward than for adamantanes.[8][9]
Conclusion
1,3,5-Tribromoadamantane presents a compelling case as a superior building block in drug discovery compared to other classes of polyhalogenated compounds. Its well-defined three-dimensional structure, coupled with predictable SN1 reactivity at its three bridgehead positions, allows for the controlled and systematic synthesis of complex, tri-substituted adamantane derivatives. While other polyhalogenated compounds have their specific applications, they often lack the combination of structural rigidity and reliable reactivity that makes 1,3,5-tribromoadamantane a powerful tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics. The ability to readily generate tri-functionalized scaffolds from this starting material provides a significant advantage in the creation of diverse molecular libraries for drug screening.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzene, 1,3,5-tribromo- [webbook.nist.gov]
- 7. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactivity [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Structures of 1,3,5-Tribromoadamantane and its Isomer
A detailed comparative analysis of the spectroscopic signatures of 1,3,5-tribromoadamantane and its constitutional isomer, 1,3,6-tribromoadamantane, is presented for researchers, scientists, and professionals in drug development. This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to elucidate the distinct structural nuances arising from the differential placement of bromine atoms on the rigid adamantane cage.
The unique tricyclic saturated hydrocarbon that is adamantane provides a rigid and predictable scaffold, making its derivatives of significant interest in medicinal chemistry and materials science. The introduction of substituents, such as bromine atoms, leads to a variety of isomers with potentially distinct physical, chemical, and biological properties. A thorough spectroscopic characterization is therefore essential for unambiguous structural confirmation and to understand structure-activity relationships.
This guide provides a side-by-side comparison of the spectroscopic data for the highly symmetric 1,3,5-tribromoadamantane and one of its less symmetric constitutional isomers, 1,3,6-tribromoadamantane. While experimental data for 1,3,5-tribromoadamantane is available, the data for 1,3,6-tribromoadamantane is largely predicted based on established principles of spectroscopy, offering a powerful illustration of how these techniques can be used to differentiate between closely related molecular structures.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 1,3,5-tribromoadamantane and the predicted data for its isomer, 1,3,6-tribromoadamantane.
| Spectroscopic Technique | 1,3,5-Tribromoadamantane | 1,3,6-Tribromoadamantane (Predicted) |
| ¹H NMR | A single, broad singlet is observed for the methylene protons, and a singlet for the methine proton.[1] | Multiple distinct signals for the methylene and methine protons are expected due to the lower symmetry. |
| ¹³C NMR | Three signals are expected: one for the brominated tertiary carbons, one for the methylene carbons, and one for the methine carbon. | A larger number of signals is anticipated, reflecting the greater number of inequivalent carbon environments. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations of the adamantane cage, and a strong C-Br stretching band. | Similar C-H and C-Br vibrations are expected, but with potential shifts in frequency and changes in band shape due to the different molecular symmetry. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) with a characteristic isotopic pattern for three bromine atoms. Key fragments arise from the loss of bromine and fragmentation of the adamantane cage.[2][3] | Identical molecular ion (M⁺) and isotopic pattern to the 1,3,5-isomer. Fragmentation patterns are expected to be similar, but relative abundances of fragments may differ. |
Visualizing the Comparison: A Workflow for Isomer Differentiation
The logical workflow for the spectroscopic differentiation of 1,3,5-tribromoadamantane and its isomers is depicted in the following diagram.
Caption: A flowchart illustrating the process of differentiating tribromoadamantane isomers using spectroscopic techniques.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the tribromoadamantane sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single-line signals for each unique carbon atom. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 5 seconds) are typically used. A larger number of scans is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
For solid samples such as tribromoadamantanes, the KBr pellet method is commonly employed.
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The resulting fine powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of adamantane derivatives.
-
Sample Introduction: A small amount of the sample, dissolved in a volatile solvent like dichloromethane or methanol, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of any impurities.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: The mass spectrum displays the relative abundance of the different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides valuable structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) is a key feature in the spectra of brominated compounds.[4]
References
Safety Operating Guide
Proper Disposal of 1,3,5-Tribromoadamantane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,3,5-Tribromoadamantane
The proper disposal of 1,3,5-Tribromoadamantane, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with regulations.
Immediate Safety Precautions
Before handling 1,3,5-Tribromoadamantane for disposal, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is required. In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Segregation and Container Management
Proper segregation of halogenated waste is a crucial first step in the disposal process. Halogenated and non-halogenated solvent wastes must be collected in separate containers due to different disposal requirements and costs.[2][3][4]
Container Guidelines:
-
Compatibility: Use only designated, compatible, and leak-proof containers for storing 1,3,5-Tribromoadamantane waste.[4][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name, "1,3,5-Tribromoadamantane".[5]
-
Closure: Keep waste containers tightly closed except when adding waste.[2][5]
-
Fill Level: Do not fill containers beyond 90% of their capacity to allow for expansion.[2]
-
Cleanliness: Ensure the exterior of the container remains clean and free of contamination.[2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 1,3,5-Tribromoadamantane is through a licensed hazardous material disposal company, which will typically utilize incineration.[1][5] Landfilling of halogenated compounds is often restricted.[6]
-
Collection: Collect waste 1,3,5-Tribromoadamantane, including any contaminated materials such as absorbent pads from spills, in a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[1][5]
-
Log Maintenance: Keep a detailed log of the accumulated waste, noting the quantities and dates of addition.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5]
-
Provide Information: Furnish the disposal company with accurate and complete information regarding the waste stream.
Quantitative Data Summary
| Regulation Type | Guideline | Source |
| Landfill Restriction (Aqueous) | Prohibits placing hazardous waste with an aqueous liquid phase containing more than 14,000 mg of halogenated compounds per kg in any landfill. | [6] |
| Landfill Restriction (Non-Aqueous) | Prohibits placing hazardous waste containing a non-aqueous liquid phase which is a halogenated solvent in any landfill. | [6] |
Experimental Protocols
There are no experimental protocols for the disposal of 1,3,5-Tribromoadamantane; the standard procedure is professional disposal via a licensed service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1,3,5-Tribromoadamantane.
Caption: Workflow for the proper disposal of 1,3,5-Tribromoadamantane.
References
Safe Handling and Disposal of 1,3,5-Tribromoadamantane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3,5-Tribromoadamantane. The following procedures are designed to ensure personnel safety and adherence to environmental regulations. It is important to note that specific hazard data for 1,3,5-Tribromoadamantane is limited, and therefore, a cautious approach based on handling similar halogenated organic compounds is imperative.
Immediate Safety and Handling Precautions
Key safety considerations:
-
Engineering Controls : Always handle 1,3,5-Tribromoadamantane in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1]
-
Avoid Dust Formation : Take measures to avoid the generation of dust during handling and cleanup.[1]
-
Personal Hygiene : Wash hands thoroughly after handling the substance and before eating, drinking, or smoking. Contaminated clothing should be changed immediately.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, and inhalation.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield may be necessary for splash hazards.[2] | To prevent eye contact which may cause irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or PVC) and impervious, fire/flame-resistant clothing.[1][3] A lab coat is the minimum requirement.[2] | To avoid skin contact, which can lead to irritation and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved particulate filter respirator should be used.[4] | To prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfers of solid 1,3,5-Tribromoadamantane within the fume hood to minimize dust exposure.
-
Use a spatula for transfers and handle containers carefully to avoid spillage.
-
-
Reaction Setup :
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the reaction vessel is properly secured.
-
-
Post-Reaction :
-
Quench the reaction carefully if necessary.
-
Clean all equipment thoroughly after use.
-
Disposal Plan: Step-by-Step Protocol
The disposal of 1,3,5-Tribromoadamantane and its waste must be conducted in accordance with local, state, and federal regulations.[3] As a halogenated organic compound, it requires specific disposal procedures.
| Step | Procedure | Rationale |
| 1. Waste Segregation | Segregate halogenated organic waste, such as 1,3,5-Tribromoadamantane, from non-halogenated waste streams.[3] | Disposal methods and costs for halogenated and non-halogenated waste differ significantly.[3] |
| 2. Containerization | Use a designated, compatible, and leak-proof waste container. | To ensure safe storage and transport of hazardous waste. |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste" and the chemical name "1,3,5-Tribromoadamantane". | Proper labeling is a regulatory requirement and ensures safe handling by waste disposal personnel. |
| 4. Storage | Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[3] | To prevent accidental spills, reactions, or releases. |
| 5. Arranging for Disposal | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup.[3] | Ensures that the waste is disposed of in a compliant and environmentally sound manner, typically through incineration.[3] |
Emergency Procedures
-
Spill :
-
First Aid :
-
Inhalation : If breathing is difficult, move the person to fresh air and seek medical attention if symptoms persist.[1]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Workflow for Safe Handling of 1,3,5-Tribromoadamantane
Caption: Workflow for the safe handling and disposal of 1,3,5-Tribromoadamantane.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
